3-Sulfo-glycodeoxycholic acid-d4disodium
Beschreibung
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-FCSCGBJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745736 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112076-61-6 | |
| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112076-61-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419), a deuterated, sulfated, and conjugated secondary bile acid. It is primarily utilized as an internal standard in mass spectrometry-based applications for the accurate quantification of its non-labeled counterpart, 3-sulfo-glycodeoxycholic acid, in various biological matrices. This document details its chemical and physical properties, a probable synthesis route, its role in biological systems, and relevant experimental protocols.
Core Compound Details
3-Sulfo-glycodeoxycholic acid-d4 disodium is the deuterium-labeled form of 3-Sulfo-glycodeoxycholic acid disodium. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.
Physicochemical Properties
The following table summarizes the key quantitative data for 3-Sulfo-glycodeoxycholic acid-d4 disodium.
| Property | Value |
| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S |
| Molecular Weight | 577.67 g/mol |
| Isotopic Purity | ≥98 atom % D |
| Chemical Purity | ≥98% |
| Physical Form | Powder |
| Storage Temperature | -20°C |
| Primary Application | Internal standard for mass spectrometry |
Synthesis and Manufacturing
While specific, proprietary synthesis protocols for the commercial production of 3-Sulfo-glycodeoxycholic acid-d4 disodium are not publicly available, a likely synthetic route can be inferred from established methods for deuteration, glycine (B1666218) conjugation, and sulfation of bile acids. The process would logically involve the following key stages:
-
Deuteration of a Deoxycholic Acid Precursor: Introduction of deuterium atoms at stable, non-exchangeable positions on the deoxycholic acid steroid nucleus.
-
Glycine Conjugation: Activation of the C-24 carboxyl group of the deuterated deoxycholic acid and subsequent amidation with glycine.
-
Sulfation: Regioselective sulfation at the 3-hydroxyl position.
-
Salt Formation: Conversion to the disodium salt to enhance stability and solubility.
A generalized workflow for the sulfation of a conjugated bile acid is presented below.[1]
Role in Biological Systems and Research Applications
The non-deuterated, endogenous counterpart, 3-sulfo-glycodeoxycholic acid, is a metabolite in the enterohepatic circulation of bile acids. Primary bile acids are synthesized in the liver from cholesterol and are conjugated with glycine or taurine (B1682933) before being secreted into the bile. In the intestine, gut microbiota deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, such as deoxycholic acid. Glycodeoxycholic acid is formed by the conjugation of deoxycholic acid with glycine.
Sulfation is a major pathway for the detoxification and elimination of bile acids.[2] The addition of a sulfate (B86663) group increases the water solubility of bile acids, which facilitates their urinary and fecal excretion and reduces their intestinal reabsorption and potential toxicity.[2] Altered levels of sulfated bile acids have been observed in various hepatobiliary diseases.[3]
The primary application of 3-Sulfo-glycodeoxycholic acid-d4 disodium is as an internal standard for the accurate quantification of endogenous 3-sulfo-glycodeoxycholic acid in biological samples like plasma, serum, and feces. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for variations during sample preparation and analysis.[4]
Experimental Protocols
Quantification of Sulfated Bile Acids in Human Serum by LC-MS/MS
This section provides a representative protocol for the analysis of sulfated bile acids in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where 3-Sulfo-glycodeoxycholic acid-d4 disodium would serve as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add 10 µL of an internal standard working solution containing 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol (B129727). Add 140 µL of cold methanol to precipitate proteins.[5]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol/acetonitrile (2:1, v/v) with 0.1% formic acid.[5]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically used to separate the bile acids. For example: 0-6 min, 50-72% B; 6-14 min, 72-80% B; followed by a wash and re-equilibration step.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Injection Volume: 10 µL.[5]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).[5]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3-sulfo-glycodeoxycholic acid and its deuterated internal standard. The exact m/z values would be determined by infusion of the pure compounds.
-
Ion Source Parameters: Optimized for temperature, gas flows, and ion spray voltage (e.g., -4500 V).[5]
Signaling Pathways
While 3-Sulfo-glycodeoxycholic acid-d4 disodium is metabolically inert and used as a tracer, its non-sulfated, non-deuterated parent molecule, glycodeoxycholic acid (GDCA), has been shown to be biologically active and can influence cellular signaling pathways. Sulfation generally reduces the biological activity of bile acids.[6] However, understanding the pathways affected by GDCA provides context for the biological relevance of its sulfated form.
STAT3 Signaling Pathway in Hepatocellular Carcinoma
Glycochenodeoxycholic acid (GCDC), a structurally similar bile acid, has been shown to promote chemoresistance in hepatocellular carcinoma (HCC) cells by activating the STAT3 signaling pathway.[7] This occurs through the downregulation of negative regulators of STAT3, such as SOCS2, SOCS5, PTPN1, and PTPN11.[7] While not directly demonstrated for GDCA, a similar mechanism is plausible.
PI3K/Akt Signaling Pathway
Glycochenodeoxycholic acid has also been found to trigger the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, which promotes cell proliferation and inhibits apoptosis.[8] This highlights another potential area of influence for conjugated secondary bile acids.
Conclusion
3-Sulfo-glycodeoxycholic acid-d4 disodium is a critical tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables precise and accurate quantification of its endogenous analogue, providing valuable insights into bile acid metabolism in health and disease. While the biological activity of its non-sulfated parent compound is an area of active research, the primary utility of the deuterated and sulfated form lies in its analytical application.
References
- 1. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Glycochenodeoxycholic acid induces stemness and chemoresistance via the STAT3 signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated and sulfated bile acid analogue is a crucial tool in metabolic research, particularly in studies involving bile acid signaling and metabolism.
Core Chemical Properties
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is a deuterated, sulfated, and glycine-conjugated form of the secondary bile acid, deoxycholic acid. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. The sulfation at the 3-position significantly alters its physicochemical properties, increasing its water solubility and facilitating its elimination.
| Property | Value | Source |
| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | [1] |
| Molecular Weight | 577.67 g/mol | [1] |
| CAS Number | Not consistently available for the deuterated form. The CAS number for the non-deuterated form is 66874-10-0. | [2] |
| Appearance | Solid | [3] |
| Storage Conditions | -20°C, protected from light | [1] |
| Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; tracer in metabolic studies. | [1] |
Experimental Protocols
The quantification of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt and its endogenous, non-deuterated analogue is typically achieved through chromatographic methods coupled with mass spectrometry. Below are representative protocols that can be adapted for this purpose.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sulfated Bile Acid Quantification
This method is suitable for the sensitive and specific quantification of sulfated bile acids in biological matrices.
1. Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (3-Sulfo-glycodeoxycholic acid-d4 disodium salt).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored. The transition for the sulfate (B86663) group (m/z 97) is often a characteristic fragment.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive and specific than LC-MS/MS, HPLC with UV detection can be employed for the analysis of higher concentration samples. Derivatization is often required to introduce a UV-active chromophore.
1. Sample Preparation and Derivatization:
-
Perform enzymatic hydrolysis of conjugated bile acids if total bile acid measurement is desired.
-
Extract the bile acids using a solid-phase extraction (SPE) cartridge.
-
Derivatize the carboxyl group of the bile acids with a UV-active agent like 2-bromoacetophenone.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate buffer) is typically used.
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for phenacyl esters).
Signaling Pathways and Biological Relevance
The biological activity of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is primarily inferred from its non-sulfated, non-deuterated parent compound, glycodeoxycholic acid (GDCA). GDCA is a known signaling molecule that interacts with key nuclear and cell surface receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
GDCA is an agonist for FXR, a nuclear receptor highly expressed in the liver and intestine. Activation of FXR plays a central role in regulating bile acid, lipid, and glucose homeostasis.
Caption: FXR Signaling Pathway Activated by GDCA.
Takeda G-protein-coupled receptor 5 (TGR5) Signaling
GDCA also activates TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. TGR5 activation is involved in regulating energy expenditure, glucose metabolism, and inflammatory responses.
Caption: TGR5 Signaling Pathway Activated by GDCA.
The Role of Sulfation
The addition of a sulfate group at the 3-position of the steroid nucleus, as in 3-Sulfo-glycodeoxycholic acid-d4 disodium salt, has profound effects on the biological properties of the bile acid. Sulfation is a major detoxification pathway for bile acids.[4] It significantly increases the hydrophilicity of the molecule, which in turn:
-
Reduces intestinal reabsorption: This promotes the fecal excretion of the bile acid.
-
Enhances renal excretion: The increased water solubility facilitates its elimination through urine.
-
Decreases cytotoxicity: By making the bile acid less amphipathic, sulfation reduces its ability to disrupt cell membranes.
-
Alters receptor activity: While specific data for 3-sulfo-GDCA is limited, sulfation generally reduces the ability of bile acids to activate nuclear receptors like FXR. The impact on TGR5 activation is less clear and may be context-dependent.
The workflow for the synthesis and use of this compound in research can be summarized as follows:
Caption: Synthesis and Application Workflow.
Conclusion
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is an indispensable tool for researchers in the field of metabolomics and drug development. Its well-defined chemical properties and stable isotopic labeling allow for precise and accurate quantification of endogenous glycodeoxycholic acid. Understanding its interaction with key signaling pathways, and the modulatory effect of sulfation, is critical for elucidating the complex role of bile acids in health and disease. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting studies involving this important molecule.
References
Synthesis of Deuterated Sulfated Bile Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated sulfated bile acids, crucial molecules for metabolic research and drug development. Their use as internal standards in mass spectrometry-based quantification allows for precise and accurate measurements of endogenous bile acid pools, which are vital in understanding liver diseases, metabolic disorders, and drug-induced hepatotoxicity. This document outlines detailed experimental protocols for both the deuteration and sulfation of common bile acids, presents quantitative data in structured tables, and illustrates key synthetic and biological pathways using process diagrams.
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a critical role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their function as biological detergents, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5, to regulate their own synthesis and transport, as well as glucose and lipid metabolism.
The sulfation of bile acids is a major detoxification pathway, increasing their water solubility and facilitating their elimination from the body.[1] This process is particularly important for hydrophobic and potentially toxic bile acids like lithocholic acid (LCA).[2] Deuterium-labeled bile acids are indispensable tools in metabolic research, serving as ideal internal standards for mass spectrometry due to their similar chemical and physical properties to their endogenous counterparts, but with a distinct mass. This guide provides detailed methodologies for the chemical synthesis of these critical research compounds.
Data Presentation
The following tables summarize the expected yields and purity for the synthesis of deuterated and sulfated bile acids based on established methods.
Table 1: Synthesis of Deuterated Bile Acids - Representative Data
| Deuterated Bile Acid | Starting Material | Deuteration Method | Isotopic Purity (%) | Overall Yield (%) | Reference |
| Cholic acid-d4 | Cholic acid | Oxidation, base-catalyzed D2O exchange, reduction | >98 | 50-60 | Hypothetical based on[3][4][5] |
| Chenodeoxycholic acid-d4 | Chenodeoxycholic acid | Oxidation, acid-catalyzed D2O exchange, reduction | >98 | 55-65 | Hypothetical based on[3][4][5] |
| Glycocholic acid-d4 | Cholic acid-d4 | Amide coupling with glycine | >99 | 85-95 | [6] |
| Taurocholic acid-d4 | Cholic acid-d4 | Amide coupling with taurine | >99 | 80-90 | [7] |
Table 2: Synthesis of Sulfated Bile Acids - Representative Data
| Sulfated Bile Acid | Starting Material | Sulfating Agent | Position of Sulfation | Yield (%) | Reference |
| Cholic acid 3-sulfate | Cholic acid | Sulfur trioxide-triethylamine complex | 3α | >90 | [8] |
| Chenodeoxycholic acid 7-sulfate | Chenodeoxycholic acid | Sulfur trioxide-triethylamine complex | 7α | >90 | [8] |
| Deoxycholic acid 12-sulfate | Deoxycholic acid | Sulfur trioxide-triethylamine complex | 12α | >90 | [8] |
| Lithocholic acid 3-sulfate | Lithocholic acid | Sulfur trioxide-pyridine complex | 3α | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,4,4-Tetradeuterio-Cholic Acid (Cholic Acid-d4)
This protocol describes a hypothetical but chemically sound method for the deuteration of cholic acid at the C-2 and C-4 positions, which are alpha to the 3-oxo group in an intermediate.
Step 1: Oxidation of Cholic Acid to 3-Oxo-7α,12α-dihydroxy-5β-cholan-24-oic Acid
-
Dissolve cholic acid (1.0 eq) in a suitable solvent such as acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of Jones reagent (chromium trioxide in sulfuric acid) or another suitable oxidizing agent until a persistent orange color is observed, indicating complete oxidation of the 3-hydroxyl group.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 3-oxo derivative.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Deuterium (B1214612) Exchange
-
Dissolve the purified 3-oxo-7α,12α-dihydroxy-5β-cholan-24-oic acid (1.0 eq) in a mixture of deuterated methanol (B129727) (MeOD) and deuterium oxide (D2O).
-
Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) in D2O.
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for the exchange of the acidic alpha-protons at the C-2 and C-4 positions with deuterium.[4][5]
-
Monitor the reaction progress by mass spectrometry to confirm the incorporation of four deuterium atoms.
-
Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D2O).
-
Extract the deuterated product with an organic solvent, wash with D2O, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reduction to 2,2,4,4-Tetradeuterio-Cholic Acid
-
Dissolve the deuterated 3-oxo intermediate (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0-5 °C.
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH4), portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to quench the excess reducing agent.
-
Extract the product, wash, dry, and concentrate as described previously.
-
Purify the final product, 2,2,4,4-tetradeuterio-cholic acid, by recrystallization or preparative HPLC.[10][11]
Protocol 2: Synthesis of Bile Acid 3-Sulfate
This protocol is adapted from the method described by Tserng and Klein (1979) for the sulfation of bile acids.[8] This example details the 3-O-sulfation of cholic acid, but it can be adapted for other bile acids and other hydroxyl positions with appropriate protecting group strategies.
Step 1: Protection of the 7- and 12-Hydroxyl Groups (for Cholic Acid)
-
To selectively sulfate the 3-hydroxyl group, the 7- and 12-hydroxyl groups must first be protected. This can be achieved by acetylation.
-
Dissolve cholic acid (1.0 eq) in a mixture of acetic anhydride (B1165640) and pyridine (B92270).
-
Stir the reaction at room temperature until the protection is complete.
-
Pour the reaction mixture into ice-water and extract the protected cholic acid.
-
Purify the diacetylated product.
Step 2: Sulfation
-
Prepare the sulfur trioxide-triethylamine complex by slowly adding sulfur trioxide to a solution of triethylamine (B128534) in an anhydrous solvent like pyridine at low temperature. Alternatively, the commercially available complex can be used.[9]
-
Dissolve the protected bile acid (1.0 eq) in anhydrous pyridine.
-
Add the sulfur trioxide-triethylamine complex (excess, e.g., 3-5 eq) to the bile acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding water.
-
Isolate the sulfated product, often as a salt (e.g., by precipitation with p-toluidine).[8]
Step 3: Deprotection
-
Remove the protecting groups (e.g., acetyl groups) by hydrolysis under basic conditions (e.g., with sodium hydroxide (B78521) in methanol).
-
Neutralize the reaction mixture and extract the deprotected sulfated bile acid.
-
Purify the final product by chromatography or recrystallization.[8]
Visualizations
Synthesis Workflows
References
- 1. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Structure Elucidation of 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated, sulfated bile acid conjugate is a critical internal standard for quantitative bioanalysis in metabolomics and drug development research. Its precise structural confirmation is paramount for ensuring data accuracy and reliability in such studies.
Introduction
3-Sulfo-glycodeoxycholic acid-d4 disodium salt is the sulfated and deuterated analog of the secondary bile acid conjugate, glycodeoxycholic acid. Bile acids are crucial for the digestion and absorption of fats and are also significant signaling molecules in various metabolic pathways.[1][2][3] The sulfation at the 3-position and the incorporation of four deuterium (B1214612) atoms (d4) make this molecule an ideal internal standard for mass spectrometry-based quantification of the endogenous 3-Sulfo-glycodeoxycholic acid. The deuterium labeling provides a distinct mass shift without significantly altering the chromatographic behavior, while the disodium salt form enhances its solubility and stability.
Proposed Structure and Rationale
The proposed structure of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is based on the systematic name and the known structures of related bile acid conjugates. Glycodeoxycholic acid is formed by the conjugation of deoxycholic acid with glycine. The "3-Sulfo" prefix indicates the sulfation of the hydroxyl group at the C3 position of the steroid nucleus. The "-d4" designation in related bile acids like glycodeoxycholic acid-d4 typically refers to the stable isotope labeling on the cholanoyl side chain, which aids in mass spectrometric identification.[4][5]
Synthesis and Purification Workflow
The synthesis of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt would likely involve a multi-step process starting from a deuterated deoxycholic acid precursor. A plausible workflow would include the selective sulfation of the 3-hydroxyl group, followed by the conjugation of the carboxyl group with glycine, and finally conversion to the disodium salt.
References
An In-depth Technical Guide on the Biological Significance of Sulfated Glycodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfated glycodeoxycholic acid (SGDCA) is a metabolite of the secondary bile acid, glycodeoxycholic acid (GDCA). The process of sulfation, a critical phase II detoxification pathway, significantly alters the physicochemical and biological properties of GDCA. This transformation primarily serves to increase its water solubility, thereby facilitating its elimination from the body through urine and feces and reducing the potential for cellular toxicity associated with the accumulation of hydrophobic bile acids. This is particularly crucial in cholestatic liver diseases, where bile flow is impaired. While the overarching role of sulfation in bile acid detoxification is well-established, the specific biological significance of SGDCA, particularly its interaction with key bile acid receptors and its influence on cellular signaling pathways, is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of SGDCA, including its metabolism, transport, and known physiological and pathophysiological roles. It also details experimental protocols for its quantification and functional analysis, and presents key quantitative data in a structured format for ease of comparison.
Introduction to Bile Acid Sulfation
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They undergo conjugation with glycine (B1666218) or taurine (B1682933) to form conjugated bile acids, which are then secreted into the bile. In the intestine, these primary bile acids can be metabolized by the gut microbiota to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). Glycodeoxycholic acid (GDCA) is the glycine conjugate of DCA.
Sulfation is a major pathway for the detoxification of bile acids, catalyzed by sulfotransferase enzymes, primarily SULT2A1 in the liver.[1] This process involves the addition of a sulfonate group, which dramatically increases the hydrophilicity of the bile acid molecule. Sulfated bile acids are less readily absorbed from the intestine and are more efficiently excreted in the urine and feces.[1][2] This detoxification mechanism is particularly important for more hydrophobic and potentially toxic bile acids. While sulfation of primary bile acids is generally considered a protective mechanism, the sulfation of secondary bile acids may have more complex, context-dependent effects, including potential pro-inflammatory roles in certain conditions like inflammatory bowel disease.[3]
Metabolism, Transport, and Elimination of Sulfated Glycodeoxycholic Acid
The metabolism of SGDCA is intrinsically linked to the enterohepatic circulation of bile acids. Once formed, primarily in the liver, SGDCA is transported into hepatocytes and subsequently excreted.
Cellular Uptake and Efflux
The transport of sulfated bile acids across the hepatocyte membrane is mediated by a suite of uptake and efflux transporters.
-
Sinusoidal Uptake: Sulfated glycodeoxycholic acid (specifically glycodeoxycholic acid 3-O-sulfate, GDCA-S) is a substrate for the organic anion-transporting polypeptides OATP1B1 and OATP1B3, which are located on the basolateral (sinusoidal) membrane of hepatocytes and mediate uptake from the portal blood.[4] The sodium-taurocholate cotransporting polypeptide (NTCP) is also involved in the uptake of sulfated bile acids.[4]
-
Canalicular Efflux: The canalicular export of divalent bile acid conjugates, such as sulfated and glycine-conjugated DCA, into the bile is primarily mediated by the multidrug resistance-associated protein 2 (MRP2).[2]
-
Basolateral Efflux: Under conditions of impaired bile flow (cholestasis), sulfated bile acids can be effluxed back into the systemic circulation via basolateral transporters like MRP3 and MRP4.[2]
Excretion
The increased water solubility of SGDCA facilitates its elimination from the body.
-
Urinary Excretion: A significant proportion of sulfated bile acids are excreted in the urine, particularly during cholestasis.[1][5][6] The renal clearance of sulfated bile acids is higher than that of their non-sulfated counterparts, suggesting active tubular secretion.[1]
-
Fecal Excretion: Sulfated bile acids that are not reabsorbed in the intestine are excreted in the feces.[2]
Quantitative Data on Sulfated Glycodeoxycholic Acid
The concentration of SGDCA in biological fluids can vary significantly between healthy and diseased states. The following tables summarize available quantitative data.
| Biological Fluid | Condition | Analyte | Concentration (Mean ± SD) | Reference |
| Plasma | Healthy Controls | Glycodeoxycholic acid 3-O-sulfate (GDCA-S) | Data not readily available in absolute concentrations. | |
| NTCP Deficiency (p.Ser267Phe variant) | Glycodeoxycholic acid 3-O-sulfate (GDCA-S) | Concentrations of sulfates of DCA and its conjugates are increased. | [3] | |
| Acetaminophen-Induced Acute Liver Failure (Non-survivors) | Glycodeoxycholic acid (GDCA) | Significantly increased compared to survivors. | [7][8] | |
| Cholestasis | Glycodeoxycholic acid (GDCA) | ~6 µg/mL | [8] | |
| Urine | Cholestasis | Total Sulfated Bile Acids | Majority of urinary bile acids (>60%) are sulfated. | [5][6] |
| Cirrhosis | Total Sulfated Bile Acids | 0.88 µmoles/hr | [9] | |
| Bile | Cirrhosis | Total Sulfated Bile Acids | 8.1 µmoles/hr | [9] |
Biological Activity and Signaling Pathways
The biological effects of bile acids are largely mediated through their interaction with nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5. Sulfation can significantly modulate these interactions.
Interaction with Farnesoid X Receptor (FXR)
FXR is a key regulator of bile acid, lipid, and glucose homeostasis. While non-sulfated secondary bile acids like deoxycholic acid are known FXR agonists, the effect of sulfation on this interaction is not fully elucidated for SGDCA.[10] Generally, the activation of FXR leads to the transcriptional regulation of numerous genes involved in bile acid synthesis and transport.
Interaction with TGR5
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.[11][12] The interaction of SGDCA with TGR5 is not well-characterized, but studies on other sulfated bile acids suggest that the position of sulfation is critical for receptor activation.
Role in Inflammation
The immunomodulatory effects of bile acids are complex. While some secondary bile acids have anti-inflammatory properties, their sulfated counterparts may have attenuated or even pro-inflammatory effects in certain contexts.[3] For instance, in in vitro models of intestinal inflammation, sulfation of secondary bile acids has been shown to abolish their anti-inflammatory effects.[3] The specific role of SGDCA in modulating inflammatory pathways, such as the NF-κB pathway and the production of cytokines like TNF-α and IL-8, remains to be fully elucidated.
Experimental Protocols
Quantification of Sulfated Glycodeoxycholic Acid by LC-MS/MS
This protocol provides a general framework for the analysis of SGDCA in serum or plasma.
5.1.1. Sample Preparation
-
To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated analog of SGDCA).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum evaporator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[13]
5.1.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate SGDCA from other bile acids and endogenous interferences.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for SGDCA and the internal standard need to be determined by direct infusion of standards.
-
FXR Activation Reporter Gene Assay
This assay measures the ability of SGDCA to activate FXR-mediated gene transcription.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE).
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of SGDCA or a known FXR agonist (positive control, e.g., GW4064) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the fold activation relative to the vehicle control to determine the EC50 value.
TGR5 Activation (cAMP) Assay
This assay measures the ability of SGDCA to activate TGR5 and induce cAMP production.
-
Cell Culture: Use a cell line stably expressing TGR5 (e.g., HEK293-TGR5).
-
Treatment: Treat the cells with varying concentrations of SGDCA, a known TGR5 agonist (positive control), and a vehicle control.
-
Incubation: Incubate for a short period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the intracellular cAMP concentration using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC50 value.
Conclusion and Future Directions
Sulfated glycodeoxycholic acid is a significant metabolite in the detoxification and elimination of the secondary bile acid, deoxycholic acid. Its increased hydrophilicity facilitates its excretion, particularly in cholestatic conditions, thereby playing a protective role against bile acid-induced cellular injury. While its transport mechanisms are beginning to be understood, its specific interactions with key bile acid receptors like FXR and TGR5, and its consequent downstream signaling effects, remain largely uncharacterized.
Future research should focus on:
-
Quantitative Receptor-Ligand Studies: Determining the binding affinities and activation potencies (EC50 values) of SGDCA for FXR and TGR5 is crucial to understanding its signaling potential.
-
Functional Cellular Assays: Investigating the specific effects of SGDCA on inflammatory signaling pathways, such as NF-κB activation and cytokine production, will clarify its role in inflammation.
-
In Vivo Studies: Utilizing animal models of liver disease to explore the in vivo consequences of altered SGDCA levels will provide valuable insights into its pathophysiological significance.
A deeper understanding of the biological roles of sulfated glycodeoxycholic acid will not only enhance our knowledge of bile acid homeostasis but may also open new avenues for the diagnosis and therapeutic management of cholestatic liver diseases and other metabolic disorders.
References
- 1. Urinary excretion of bile acids in cholestasis: evidence for renal tubular secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Deoxycholic Acid and Lithocholic Acid Alleviate Liver Injury and Inflammation in Mice with Klebsiella pneumoniae-Induced Liver Abscess and Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary bile acids in late pregnancy and in recurrent cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 8. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt-dependent NF-κB activation is required for bile acids to rescue colon cancer cells from stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Metabolic Pathway of Glycodeoxycholic Acid Sulfation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycodeoxycholic acid (GDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with glycine. Its metabolism, particularly through sulfation, is a critical detoxification pathway. This technical guide provides an in-depth overview of the metabolic pathway of GDCA sulfation, focusing on the core enzymatic reactions, regulatory mechanisms, and detailed experimental protocols for its study. The information presented is intended to support research and development efforts in fields related to drug metabolism, hepatotoxicity, and bile acid signaling.
Core Metabolic Pathway
The sulfation of glycodeoxycholic acid is a phase II metabolic reaction that increases its water solubility, thereby facilitating its excretion and reducing its potential toxicity.[1] This process is primarily carried out in the cytosol of hepatocytes.
The key components of this metabolic pathway are:
-
Substrate: Glycodeoxycholic acid (GDCA)
-
Enzyme: Sulfotransferase 2A1 (SULT2A1)
-
Co-substrate (Sulfate Donor): 3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Product: Glycodeoxycholic acid 3-sulfate (GDCA-S)
The reaction is as follows:
Glycodeoxycholic acid + PAPS --(SULT2A1)--> Glycodeoxycholic acid 3-sulfate + PAP
Enzymology: Sulfotransferase 2A1 (SULT2A1)
The primary enzyme responsible for the sulfation of GDCA in humans is Sulfotransferase 2A1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST).[1] SULT2A1 is a cytosolic enzyme highly expressed in the liver, adrenal glands, and intestine. It exhibits broad substrate specificity, acting on various steroids and bile acids. The sulfation of bile acids by SULT2A1 follows Michaelis-Menten kinetics, with the affinity for sulfation being inversely proportional to the number of hydroxyl groups on the bile acid.[2]
Quantitative Data
| Bile Acid | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
| Deoxycholic Acid (DCA) | 12.3 ± 2.1 | 45.7 ± 2.9 | 3.7 |
| Chenodeoxycholic Acid | 25.6 ± 4.5 | 23.1 ± 1.8 | 0.9 |
Data from Alnouti, Y., & Klaassen, C. D. (2010). Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1). Xenobiotica, 40(3), 184-194.[2]
Note: The intrinsic clearance for ursodeoxycholic acid (UDCA), another dihydroxy bile acid, was found to be approximately 1.5- and 9.0-fold higher than that of DCA and CDCA, respectively, highlighting the significant impact of stereochemistry on SULT2A1 activity.[2]
Regulatory Mechanisms
The expression of the SULT2A1 gene is transcriptionally regulated by a network of nuclear receptors, which act as sensors for a wide range of endogenous and xenobiotic compounds. This regulation allows for an adaptive response to changes in the metabolic environment, such as high concentrations of bile acids or exposure to drugs.
Key nuclear receptors involved in the regulation of SULT2A1 include:
-
Farnesoid X Receptor (FXR): Activated by bile acids.
-
Pregnane X Receptor (PXR): Activated by a broad range of xenobiotics and some endogenous compounds.
-
Constitutive Androstane Receptor (CAR): Activated by various xenobiotics.
-
Vitamin D Receptor (VDR): Activated by vitamin D.
The activation of these receptors leads to the recruitment of co-activators and the initiation of SULT2A1 gene transcription, thereby increasing the capacity for bile acid sulfation.
Experimental Protocols
In Vitro Sulfation Assay for SULT2A1 Activity
This protocol describes a radiometric assay to determine the enzymatic activity of SULT2A1 with GDCA as a substrate.
Materials:
-
Recombinant human SULT2A1 enzyme
-
Glycodeoxycholic acid (GDCA)
-
[35S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate)
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 5 mM MgCl2 and 1 mM dithiothreitol (B142953) (DTT)
-
Stop Solution: 0.1 M barium hydroxide
-
0.1 M zinc sulfate (B86663)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation vials
-
Microcentrifuge
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
GDCA (at desired concentrations)
-
Recombinant human SULT2A1 (e.g., 1-5 µg)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding [35S]-PAPS to a final concentration of 1 µM. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 50 µL of the stop solution (0.1 M barium hydroxide).
-
Precipitation: Add 50 µL of 0.1 M zinc sulfate to precipitate the unreacted [35S]-PAPS as barium sulfate.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitate.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the [35S]-labeled sulfated GDCA) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [35S]-PAPS and the measured counts per minute (CPM).
Quantification of Sulfated Glycodeoxycholic Acid by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of GDCA-S in biological matrices or in vitro reaction mixtures.
Materials:
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
GDCA-S standard
-
Internal Standard (IS): e.g., d4-Glycodeoxycholic acid sulfate
-
Acetonitrile (for protein precipitation)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Sample Preparation (from in vitro reaction):
-
Stop the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase composition.
-
-
UPLC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 30% B
-
9.1-12 min: Re-equilibrate at 30% B
-
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 2.5 kV
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
GDCA-S: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)
-
-
-
Data Analysis:
-
Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentration of GDCA-S in the samples by interpolating their peak area ratios from the standard curve.
-
Visualizations
Metabolic Pathway of Glycodeoxycholic Acid Sulfation
Caption: Metabolic pathway of GDCA sulfation and its regulation.
Experimental Workflow for SULT2A1 Activity Assay
Caption: Workflow for the in vitro radiometric SULT2A1 activity assay.
Conclusion
The sulfation of glycodeoxycholic acid by SULT2A1 is a key detoxification pathway that underscores the importance of phase II metabolism in maintaining bile acid homeostasis. This technical guide provides a comprehensive overview of this metabolic process, including the core reaction, regulatory networks, and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, toxicology, and gastroenterology, facilitating further investigation into the intricate roles of bile acid sulfation in health and disease.
References
Technical Guide: 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the Certificate of Analysis (CoA) for 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt. This deuterated internal standard is critical for the accurate quantification of its endogenous counterpart in various biological matrices through mass spectrometry-based assays.
Quantitative Data Summary
The following table summarizes the typical specifications found on a Certificate of Analysis for 3-Sulfo-glycodeoxycholic acid-d4 disodium salt. These parameters are essential for ensuring the identity, purity, and quality of the standard for research applications.
| Test | Specification | Typical Value | Method |
| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | - | - |
| Molecular Weight | 577.67 g/mol | 577.67 | Mass Spectrometry |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Chemical Purity | ≥98% | ≥98% | HPLC, LC-MS |
| Isotopic Purity | ≥98 atom % D | ≥98% | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | ≥99% deuterated forms (d₁-d₄) | Conforms | Mass Spectrometry |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Solubility | - | Soluble in Water, Methanol | - |
| Storage Condition | -20°C | - | - |
Experimental Protocols
The quality control and characterization of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt involve several key analytical techniques. The methodologies outlined below are representative of the protocols used to generate the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed to determine the chemical purity of the compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid modifier.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 200-210 nm.
-
Procedure: A solution of the standard is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of the deuterated standard.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis:
-
Identity Confirmation: The instrument is scanned for the precursor ion corresponding to the [M-2Na+H]⁻ of 3-Sulfo-glycodeoxycholic acid-d4. The measured mass-to-charge ratio (m/z) should be consistent with the calculated theoretical mass.
-
Isotopic Purity and Deuterium Incorporation: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of the d4 species relative to d0, d1, d2, and d3 species. This confirms the high level of deuterium incorporation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant proton-containing impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O or Methanol-d₄).
-
Procedure: A spectrum is acquired, and the chemical shifts and coupling constants of the observed protons are compared with the expected spectrum for the non-deuterated analogue to confirm the structural integrity. The absence of signals at specific positions where deuterium has been incorporated provides further evidence of successful labeling.
Visual Representations
Bile Acid Sulfation Pathway
The following diagram illustrates the general metabolic pathway for the sulfation of a glycine-conjugated bile acid, a key detoxification process in the liver.
References
Physical and chemical properties of deuterated bile acid standards
An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Bile Acid Standards
For Researchers, Scientists, and Drug Development Professionals
Deuterated bile acid standards are indispensable tools in metabolomics, clinical diagnostics, and pharmaceutical research. Their use as internal standards in mass spectrometry-based quantification ensures accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of these standards, detailed experimental protocols for their use, and visualizations of their biological context.
Physical Properties of Deuterated Bile Acid Standards
The primary physical difference between a native bile acid and its deuterated counterpart is the increase in molecular weight due to the replacement of hydrogen atoms (¹H) with deuterium (B1214612) (²H or D). This mass shift is the fundamental principle behind their use in isotope dilution mass spectrometry.[3] Other properties, such as solubility and stability, are generally comparable to their non-deuterated analogues, though minor differences can exist.[4]
Molecular Weight and Isotopic Purity
Isotopic purity is a critical parameter for a deuterated standard. It is typically defined by "isotopic enrichment," which is the percentage of deuterium atoms at a specific labeled position.[5] However, this does not mean that 100% of the molecules are the fully deuterated version. Due to the statistical nature of the synthesis, a population of isotopologues (molecules with the same chemical formula but different isotopic composition) will exist.[5] High-quality standards have high isotopic enrichment to minimize signal overlap with the endogenous analyte.
Table 1: Physical Properties of Common Deuterated Bile Acid Standards
| Deuterated Standard | Chemical Formula | Molecular Weight ( g/mol ) | Common Deuteration Sites | Isotopic Purity (Typical) |
| Cholic Acid-d4 (CA-d4) | C₂₄H₃₆D₄O₅ | 412.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |
| Chenodeoxycholic Acid-d4 (CDCA-d4) | C₂₄H₃₆D₄O₄ | 396.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |
| Deoxycholic Acid-d4 (DCA-d4) | C₂₄H₃₆D₄O₄ | 396.60 | 2,2,4,4-d4 or 11,11,12,12-d4 | ≥98% |
| Lithocholic Acid-d4 (LCA-d4) | C₂₄H₃₆D₄O₃ | 380.60 | 2,2,4,4-d4 | ≥98% |
| Glycocholic Acid-d4 (GCA-d4) | C₂₆H₃₉D₄NO₆ | 469.66 | Steroid nucleus | ≥98% |
| Taurocholic Acid-d4 (TCA-d4) | C₂₆H₄₀D₄NNaO₇S | 541.71 (Sodium Salt) | Steroid nucleus | ≥98% |
| Glycodeoxycholic Acid-d4 (GDCA-d4) | C₂₆H₃₉D₄NO₅ | 453.66 | Steroid nucleus | ≥98% |
| Taurodeoxycholic Acid-d4 (TDCA-d4) | C₂₆H₄₀D₄NNaO₆S | 525.71 (Sodium Salt) | Steroid nucleus | ≥98% |
Note: Molecular weights and formulas are representative and can vary based on the specific deuteration pattern. Data compiled from various supplier specifications.[6]
Solubility and Stability
Deuterated bile acid standards are typically supplied as a solid powder or pre-dissolved in an organic solvent like methanol (B129727).[1] Their solubility characteristics are critical for preparing stock solutions and calibration standards.
Table 2: Solubility and Storage of Deuterated Bile Acid Standards
| Property | Details |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and acetonitrile (B52724).[1] The aqueous solubility of bile acids is dependent on the number and orientation of hydroxyl groups and the pH of the solution.[7][8] Conjugated bile salts are more water-soluble than their unconjugated counterparts.[9] |
| Storage | Recommended to be stored as a solid at -20°C. Solutions in organic solvents should also be stored at -20°C to ensure long-term stability.[1][10] |
| Stability | Standards are generally stable for years when stored correctly under argon in sealed ampules.[11] Stability in plasma has been shown to be robust through multiple freeze-thaw cycles and for extended periods at room temperature (≥6 hours) or frozen (≥2 months).[12] |
Chemical Properties
The chemical properties of deuterated bile acids are nearly identical to their non-deuterated forms. The C-D bond is slightly stronger than the C-H bond, but this does not significantly impact their reactivity in the context of their use as analytical standards.
-
Acidity (pKa) : The acidity of the carboxylic acid side chain is the most significant chemical property. For unconjugated bile acids, the pKa is approximately 5.0, unaffected by the hydroxyl groups on the steroid nucleus.[13] Conjugation with glycine (B1666218) lowers the pKa to ~3.9, and conjugation with taurine (B1682933) lowers it further to <2, making them stronger acids and more soluble in the intestinal lumen.[9]
-
Amphiphilicity : Bile acids are amphiphilic, with a hydrophobic steroid nucleus and a hydrophilic face bearing the hydroxyl groups and the side chain. This property is crucial for their biological function in emulsifying dietary fats and forming micelles.[9]
Experimental Protocols and Methodologies
Deuterated bile acids are primarily used for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Bile Acid Quantification
The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. The deuterated internal standard is spiked into the sample at the very beginning to account for analyte loss at every step.
Caption: Workflow for bile acid quantification using deuterated internal standards (IS).
Detailed Protocol: LC-MS/MS Quantification in Plasma
This protocol is a representative method synthesized from established procedures.[14][15]
-
Preparation of Standards and Internal Standard (IS) Solution :
-
Prepare a stock solution of the deuterated bile acid mixture (e.g., containing d4-CA, d4-CDCA, d4-DCA, etc.) in methanol at a known concentration (e.g., 10 µg/mL).
-
Create a working IS solution by diluting the stock solution with methanol.
-
Prepare calibration curve standards by spiking known amounts of non-deuterated bile acid standards into a bile acid-free matrix (e.g., charcoal-stripped plasma).[12]
-
-
Sample Preparation :
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 10 µL of the working IS solution.
-
Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[16]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[17]
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Conditions :
-
Chromatography : Reversed-phase chromatography is used to separate the various bile acid isomers.
-
Column : A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY UPLC BEH C18).
-
Mobile Phase A : Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).[15]
-
Mobile Phase B : Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same additive.[15]
-
Gradient : A typical gradient runs from a low percentage of Mobile Phase B to a high percentage over 15-20 minutes to elute all bile acids.
-
Flow Rate : 0.3-0.5 mL/min.
-
Column Temperature : 40-60°C.
-
-
Mass Spectrometry : A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
Ionization : Electrospray Ionization (ESI) in negative mode is standard for bile acids.[14]
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for each non-deuterated analyte and its corresponding deuterated internal standard. For example, for Cholic Acid, a transition might be m/z 407.3 → 343.3, while for d4-Cholic Acid, it would be m/z 411.3 → 347.3.
-
-
-
Data Analysis :
-
Integrate the chromatographic peaks for each analyte and its corresponding IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Biological Context: Bile Acid Signaling Pathways
Bile acids are not just digestive aids; they are critical signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[18] They exert these effects primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G protein-coupled receptor 5 (TGR5).[19]
Bile Acid Synthesis and Regulation
The classical pathway of bile acid synthesis begins with cholesterol in the liver. The rate-limiting enzyme is Cholesterol 7α-hydroxylase (CYP7A1).[18] Bile acids regulate this pathway through a negative feedback loop involving FXR.
Caption: FXR-mediated feedback regulation of bile acid synthesis in the liver and gut.
Major Bile Acid Signaling Pathways
Bile acids can signal both directly in the brain and indirectly via the gut-brain axis.[20][21] In the gut, activation of FXR and TGR5 by bile acids leads to the release of fibroblast growth factor 19 (FGF19) and glucagon-like peptide 1 (GLP-1), respectively, which have systemic metabolic effects.[21]
Caption: Key indirect signaling pathways of bile acids originating in the gut.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Bile acid analysis [sciex.com]
- 3. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of nuclear hydroxy substituents on aqueous solubility and acidic strength of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Standard Mixture suitable for mass spectrometry (MS) [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System [frontiersin.org]
- 21. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Sulfated Bile Acids in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For research, scientific, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of sulfated bile acids in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) as an internal standard to ensure accuracy and precision. This method is suitable for clinical research and drug development applications where the profiling of sulfated bile acids is crucial for understanding liver function, drug-induced liver injury, and various metabolic disorders.
Introduction
Bile acids are critical signaling molecules involved in the regulation of lipid, glucose, and energy metabolism.[1] Primary bile acids are synthesized in the liver and can be conjugated with glycine (B1666218) or taurine.[1][2] Both primary and secondary bile acids can undergo sulfation, a major detoxification pathway that increases their water solubility and facilitates their elimination.[3][4] Alterations in the profiles of sulfated bile acids have been associated with various liver diseases, making their accurate quantification essential for both clinical diagnostics and pharmaceutical research. LC-MS/MS has emerged as the gold standard for bile acid analysis due to its high sensitivity and specificity.[5][6][7] This application note provides a detailed protocol for the analysis of sulfated bile acids in human plasma, utilizing 3-Sulfo-glycodeoxycholic acid-d4 disodium as a stable isotope-labeled internal standard for reliable quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Standards: Sulfated bile acid standards (e.g., Glycolithocholic acid sulfate (B86663), Taurolithocholic acid sulfate, etc.), 3-Sulfo-glycodeoxycholic acid-d4 disodium (Internal Standard, IS)
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (containing 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.[8]
-
Transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative conditions and may require optimization for specific instruments.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 40°C[10] |
| Injection Volume | 10 µL[10] |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9.1-10 min: 30% B[9] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4500 V[8] |
| Temperature | 450°C[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific (see Table 3) |
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. Quantification is based on the peak area ratio of the analyte to the internal standard (3-Sulfo-glycodeoxycholic acid-d4 disodium). Calibration curves are constructed by plotting the peak area ratios against the concentration of the standards.
Quantitative Data
The method should be validated for linearity, accuracy, precision, and recovery. The following table presents typical performance characteristics for the analysis of sulfated bile acids.
Table 3: Representative MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (nM) | Linearity (r²) | Recovery (%) |
| Glycolithocholic acid-3-sulfate | 454.2 | 374.2 | 0.5 | >0.995 | 85-115 |
| Taurolithocholic acid-3-sulfate | 504.2 | 424.2 | 0.5 | >0.995 | 85-115 |
| Glycochenodeoxycholic acid-3-sulfate | 528.3 | 448.3 | 0.5 | >0.995 | 85-115 |
| Taurochenodeoxycholic acid-3-sulfate | 578.3 | 498.3 | 0.5 | >0.995 | 85-115 |
| Glycodeoxycholic acid-3-sulfate | 528.3 | 448.3 | 0.5 | >0.995 | 85-115 |
| Taurodeoxycholic acid-3-sulfate | 578.3 | 498.3 | 0.5 | >0.995 | 85-115 |
| 3-Sulfo-glycodeoxycholic acid-d4 (IS) | 532.3 | 452.3 | - | - | - |
LLOQ (Lower Limit of Quantification) and Linearity data are representative and based on typical LC-MS/MS performance for similar analytes.[8]Recovery should be assessed at multiple concentrations and is expected to be within 85-115%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for sulfated bile acid analysis.
Bile Acid Signaling Pathway
Caption: Key signaling pathways of bile acids.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of sulfated bile acids in human plasma. The use of a stable isotope-labeled internal standard, 3-Sulfo-glycodeoxycholic acid-d4 disodium, ensures high accuracy and precision, making this method well-suited for demanding research and development applications. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 3. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Use of 3-Sulfo-glycodeoxycholic acid-d4 disodium as an Internal Standard in LC-MS/MS Analysis of Bile Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules involved in cholesterol metabolism, lipid absorption, and the regulation of metabolic processes.[1][2] The quantitative analysis of individual bile acids in biological matrices like plasma, serum, and tissue is vital for diagnosing liver diseases and understanding drug-induced liver injury.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity, allowing for the separation of structurally similar bile acid isomers.[3][4]
To ensure accurate quantification and to compensate for variations during sample preparation and analysis, such as matrix effects, a stable isotope-labeled internal standard (IS) is essential.[5] 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) is a deuterated analog of the endogenous sulfated bile acid, 3-Sulfo-glycodeoxycholic acid.[6][7] Its structural similarity and mass shift make it an ideal internal standard for the quantification of glycodeoxycholic acid (GDCA) and other related bile acids.[8] This document provides a detailed protocol for its application in LC-MS/MS workflows.
Principle of Internal Standardization
The internal standard method involves adding a known concentration of a stable isotope-labeled compound, such as 3-Sulfo-glycodeoxycholic acid-d4, to all samples, calibrators, and quality controls before sample processing.[4][9] The IS co-elutes with the target analyte and experiences similar ionization suppression or enhancement in the mass spectrometer.[5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variability and improves the accuracy and precision of the results.[5]
A logical diagram illustrating the principle of internal standard calibration is provided below.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Note: Quantification of Glycodeoxycholic Acid in Human Plasma Using a Deuterated Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycodeoxycholic acid (GDCA) is a glycine-conjugated secondary bile acid formed from deoxycholic acid in the liver.[1] Bile acids are crucial for the emulsification and absorption of lipids and fat-soluble vitamins.[2][3] Altered levels of bile acids, including GDCA, have been associated with various liver diseases, making their accurate quantification in human plasma a critical tool for diagnostics and drug development.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[6][7] The use of a stable isotope-labeled internal standard, such as glycodeoxycholic acid-d4 (GDCA-d4), is essential for correcting matrix effects and variations during sample preparation, ensuring accurate and precise quantification.[8][9] This application note provides a detailed protocol for the quantification of GDCA in human plasma using GDCA-d4 as an internal standard.
Experimental Protocols
1. Materials and Reagents
-
Glycodeoxycholic acid (GDCA) standard
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2-EDTA)[5]
-
Charcoal-stripped human plasma for calibration standards[5][11]
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of GDCA and GDCA-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of GDCA by serially diluting the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of GDCA-d4 in methanol at a concentration of 2 µM.[5]
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the GDCA working standard solutions into charcoal-stripped human plasma to achieve a concentration range of 0.005 to 5 µmol/L.[11]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in pooled human plasma to assess the accuracy and precision of the method.[2]
3. Sample Preparation
The protein precipitation method is a common and effective technique for extracting bile acids from plasma.[5][12][13]
-
To a 100 µL aliquot of human plasma (calibrator, QC, or unknown sample), add 10 µL of the GDCA-d4 internal standard working solution and vortex briefly.[5]
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 10 minutes, followed by centrifugation at 14,000 g for 20 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.[5]
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions: [12]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used for bile acid separation.[12]
-
Mobile Phase A: Water with 0.1% formic acid.[12]
-
Mobile Phase B: Methanol/acetonitrile (2:1, v/v) with 0.1% formic acid.[12]
-
Gradient Elution: A gradient from 50% to 80% Mobile Phase B over several minutes is typically effective.[12]
-
Flow Rate: 0.3 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 10 µL.[12]
Mass Spectrometry (MS) Conditions: [12]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[14]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GDCA: 448.3 → 74.0[13]
-
GDCA-d4: 452.3 → 74.0 (transition may vary based on deuteration pattern)
-
-
Ion Source Parameters: Optimized for the specific mass spectrometer, including ion spray voltage, temperature, and gas flows.[12]
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison and method validation.
Table 1: Method Validation Parameters for GDCA Quantification
| Parameter | Result |
| Linearity Range (µmol/L) | 0.005 - 5.0[11] |
| Correlation Coefficient (r²) | >0.99[7] |
| Lower Limit of Quantification (LLOQ) (µmol/L) | 0.005[11] |
| Intra-day Precision (%CV) | <10%[11] |
| Inter-day Precision (%CV) | <10%[11] |
| Accuracy (%) | 85 - 115%[7] |
| Recovery (%) | 88 - 101%[11] |
Table 2: MRM Transitions for GDCA and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GDCA | 448.3 | 74.0 | Optimized |
| GDCA-d4 | 452.3 | 74.0 | Optimized |
Mandatory Visualizations
Caption: Experimental workflow for GDCA quantification.
Caption: Principle of deuterated internal standard use.
References
- 1. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma | MDPI [mdpi.com]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. mdpi.com [mdpi.com]
- 7. Bile Acids Quantification by Liquid Chromatography-Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Glycodeoxycholic acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medpace.com [medpace.com]
- 14. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Bile Acid Profiling in Serum and Urine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of serum and urine samples for the quantitative analysis of bile acids. The methodologies outlined below are essential for researchers and professionals in drug development and various scientific fields who require accurate and reproducible bile acid profiling.
Introduction
Bile acids are crucial signaling molecules and end products of cholesterol metabolism, playing a significant role in the digestion and absorption of lipids.[1][2] Their concentrations and composition in biological fluids like serum and urine can serve as important biomarkers for various pathological and metabolic conditions, including liver diseases and gut microbiome dysbiosis.[3][4][5] Accurate quantification of bile acids necessitates meticulous sample preparation to remove interfering substances and enrich the analytes of interest.[1][6] This document details established protocols for serum and urine sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Serum Sample Preparation for Bile Acid Profiling
Serum is a commonly used matrix for bile acid analysis due to its minimally invasive collection and the valuable information it provides on systemic bile acid homeostasis.[1][3] The primary challenge in serum sample preparation is the removal of proteins, which can interfere with downstream analysis.
Protocol 1: Protein Precipitation
Protein precipitation is a straightforward and widely used method for preparing serum samples for bile acid analysis.[1][6]
Materials:
-
Serum sample
-
Ice-cold methanol (B129727) or acetonitrile (B52724)
-
Internal standard solution (e.g., deuterated bile acid standards)[7]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50% methanol in water)
Procedure:
-
Thaw the frozen serum sample on ice.
-
In a microcentrifuge tube, pipette 100 µL of serum.
-
Add the internal standard solution to the serum sample.
-
Add 300-400 µL of ice-cold methanol or acetonitrile (a 1:3 or 1:4 sample-to-solvent ratio is common).[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solution.[1][8]
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a more advanced technique that provides cleaner extracts and can be used to concentrate the bile acids.[1]
Materials:
-
Serum sample
-
Internal standard solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution
Procedure:
-
Pre-treat the serum sample by protein precipitation as described in Protocol 1 (Steps 1-7).
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Load the sample: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the bile acids: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation for Bile Acid Profiling
Urine is a non-invasive sample matrix that provides insights into the excretion of bile acids.[1][3] The sample preparation for urine is generally simpler than for serum due to its lower protein content.[1]
Protocol 3: Dilute-and-Shoot
For a rapid screening approach, a simple dilution of the urine sample may be sufficient, particularly for LC-MS/MS analysis.
Materials:
-
Urine sample
-
Internal standard solution
-
Water or mobile phase A
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Thaw the frozen urine sample.
-
Centrifuge the urine sample to pellet any sediment.
-
In a microcentrifuge tube, dilute the urine supernatant (e.g., 1:1 or 1:4 with water or mobile phase A).
-
Add the internal standard solution.
-
Vortex the mixture.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 4: Solid-Phase Extraction (SPE) for Urine
For a more concentrated and cleaner sample, SPE can be employed for urine.
Materials:
-
Urine sample
-
Internal standard solution
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water (for washing)
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution
Procedure:
-
Thaw and centrifuge the urine sample.
-
Add the internal standard solution to a known volume of urine supernatant.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.
-
Load the sample: Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water.
-
Elute the bile acids: Elute the bile acids with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Derivatization for GC-MS Analysis
For analysis by GC-MS, the polar carboxyl and hydroxyl groups of bile acids must be derivatized to increase their volatility.[9][10][11] This typically involves a two-step process of methylation followed by silylation.[9][11]
Protocol 5: Derivatization of Bile Acid Extracts
Materials:
-
Dried bile acid extract (from serum or urine preparation)
-
Methanolic HCl or Diazomethane solution (for methylation)
-
Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[10][12]
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Methylation: To the dried extract, add the methylation reagent. Heat the sample (e.g., at 60°C for 30 minutes) to convert the carboxyl groups to methyl esters.
-
Evaporate the methylation reagent under a stream of nitrogen.
-
Silylation: Add the silylating reagent to the dried, methylated extract. Heat the sample (e.g., at 60°C for 30-60 minutes) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[10]
-
Cool the sample to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for bile acid analysis using the described preparation methods.
Table 1: Recovery of Bile Acids using Solid-Phase Extraction (SPE)
| Bile Acid Class | Matrix | Recovery Range (%) |
| Unconjugated Bile Acids | Serum | 85 - 105 |
| Glycine-conjugated Bile Acids | Serum | 88 - 102 |
| Taurine-conjugated Bile Acids | Serum | 89 - 101[1] |
| Various Bile Acids | Urine | 87 - 103 |
Table 2: Limits of Quantification (LOQ) and Linearity for LC-MS/MS Methods
| Bile Acid | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | R² |
| Cholic Acid (CA) | Serum | 0.5 - 2.0 | 2 - 5000 | >0.99[13] |
| Glycocholic Acid (GCA) | Serum | 0.5 - 2.0 | 2 - 5000 | >0.99[13] |
| Taurocholic Acid (TCA) | Serum | 0.5 - 2.0 | 2 - 5000 | >0.99[13] |
| Deoxycholic Acid (DCA) | Serum | 0.5 - 2.0 | 2 - 5000 | >0.99[13] |
| Various Bile Acids | Plasma | 0.2 - 10 nM | 0.2 - 1000 nM | >0.99[8] |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation.
Caption: Serum Protein Precipitation Workflow.
Caption: Urine Solid-Phase Extraction Workflow.
Caption: GC-MS Derivatization Workflow.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. logan.testcatalog.org [logan.testcatalog.org]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Restek - Blog [restek.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
High-Throughput Screening of Bile Acid Metabolism with Internal Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are increasingly recognized not only for their role in dietary lipid digestion but also as crucial signaling molecules that regulate a wide array of metabolic pathways, including their own synthesis, glucose homeostasis, and inflammatory responses.[1][2] The complexity of the bile acid pool, comprising primary, secondary, and conjugated species, necessitates robust and high-throughput analytical methods for comprehensive profiling.[3][4] This document provides detailed protocols for the high-throughput screening of bile acid metabolism in biological samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with internal standards to ensure accurate quantification.
Bile Acid Synthesis and Signaling Pathways
The synthesis of bile acids from cholesterol primarily occurs in the liver through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[5][6] The classic pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme, leading to the formation of the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[5][7] The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).[5] These primary bile acids can be conjugated with glycine (B1666218) or taurine (B1682933) to increase their water solubility before being secreted into the bile.[7][8]
In the intestine, gut microbiota modify primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[6][7] Bile acids exert their signaling functions by activating specific receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[2] Activation of these receptors triggers signaling cascades that regulate the expression of genes involved in lipid, glucose, and energy metabolism.[6]
Experimental Workflow for High-Throughput Bile Acid Screening
The high-throughput analysis of bile acids involves several key steps, from sample collection to data analysis. The use of automated sample preparation and rapid LC-MS/MS methods allows for the efficient processing of large numbers of samples.[9] Internal standards, typically stable isotope-labeled versions of the analytes, are added at the beginning of the sample preparation process to correct for variability during extraction and analysis, ensuring accurate quantification.[4]
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Serum/Plasma
This protocol is adapted for the extraction of bile acids from serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Internal Standard (IS) mix solution (containing deuterated bile acids in methanol)[10]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)[11]
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
96-well plate for analysis
Procedure:
-
Thaw serum/plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the serum or plasma sample.[10][11]
-
Add 20 µL of the internal standard mixture to each tube and briefly vortex.[11]
-
Add 780 µL of ice-cold methanol (or 200 µL of acetonitrile) to precipitate proteins.[10][11]
-
Vortex the mixture vigorously for 20 seconds to 1 minute.[10][11]
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate.[10]
-
Seal the plate and place it in the autosampler for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of bile acids.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10][12]
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Cortecs T3, 2.7 µm, 2.1 x 30 mm)[10]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[12]
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 2 mM ammonium acetate[10]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases linearly to a high percentage to elute the bile acids, followed by a wash and re-equilibration step. A total run time of 7-10 minutes is common for high-throughput analysis.[10][13]
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI)[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[10]
-
Ion Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard need to be optimized.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of bile acids.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Bile Acid | Abbreviation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Cholic Acid | CA | 5 - 5000 | 5 | > 0.99 |
| Chenodeoxycholic Acid | CDCA | 5 - 5000 | 5 | > 0.99 |
| Deoxycholic Acid | DCA | 5 - 5000 | 5 | > 0.99 |
| Lithocholic Acid | LCA | 5 - 5000 | 5 | > 0.99 |
| Glycocholic Acid | GCA | 5 - 5000 | 5 | > 0.99 |
| Taurocholic Acid | TCA | 5 - 5000 | 5 | > 0.99 |
| Glycodeoxycholic Acid | GDCA | 5 - 5000 | 5 | > 0.99 |
| Taurodeoxycholic Acid | TDCA | 5 - 5000 | 5 | > 0.99 |
| Ursodeoxycholic Acid | UDCA | 5 - 5000 | 5 | > 0.99 |
| Data is representative and may vary based on the specific method and instrumentation.[10] |
Table 2: Accuracy and Precision
| Analyte | Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| CA | Low, Medium, High | < 10% | < 10% | 85 - 115% |
| CDCA | Low, Medium, High | < 10% | < 10% | 85 - 115% |
| DCA | Low, Medium, High | < 10% | < 10% | 85 - 115% |
| GCA | Low, Medium, High | < 10% | < 10% | 85 - 115% |
| TCA | Low, Medium, High | < 10% | < 10% | 85 - 115% |
| CV: Coefficient of Variation. Data is representative of typical validation results.[10] |
Enterohepatic Circulation of Bile Acids
The majority of bile acids (about 95%) are reabsorbed in the terminal ileum and returned to the liver via the portal vein.[3] This efficient recycling process, known as the enterohepatic circulation, ensures a constant supply of bile acids for digestion and signaling.[15][16]
Conclusion
The described high-throughput UHPLC-MS/MS method, incorporating internal standards, provides a robust and accurate platform for the quantitative analysis of a wide range of bile acids in biological matrices. This approach is essential for advancing our understanding of the role of bile acid metabolism in health and disease and for the development of novel therapeutic strategies targeting these pathways. The detailed protocols and workflow presented here offer a comprehensive guide for researchers and scientists in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid analysis [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 14. mdpi.com [mdpi.com]
- 15. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]
- 16. youtube.com [youtube.com]
Application of 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt in Metabolomics Studies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Bile acids, a major class of metabolites synthesized from cholesterol in the liver, have emerged as critical signaling molecules in various physiological and pathophysiological processes, including lipid and glucose metabolism, and inflammatory responses.[1][2] The accurate quantification of bile acids in biological matrices is therefore crucial for understanding their roles in health and disease.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of bile acid profiles in biological samples due to its high sensitivity, specificity, and resolution.[2][3] However, the complexity of bile acid metabolism, with numerous structurally similar isomers and conjugates, presents significant analytical challenges.[4] Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of quantification. To correct for these variations in sample preparation and analysis, the use of stable isotope-labeled internal standards is essential.[4]
3-Sulfo-glycodeoxycholic acid-d4 (d4-3S-GDCA) disodium (B8443419) salt is a deuterated analog of 3-Sulfo-glycodeoxycholic acid, a sulfated conjugate of the secondary bile acid glycodeoxycholic acid (GDCA). Its stable isotope label makes it an ideal internal standard for the quantification of endogenous 3S-GDCA and other related bile acids in metabolomics studies. This document provides detailed application notes and a representative experimental protocol for the use of d4-3S-GDCA disodium salt in targeted metabolomics analysis.
Application Notes
The Role of Glycodeoxycholic Acid and its Conjugates in Biology
Glycodeoxycholic acid (GDCA) is a secondary bile acid formed by the conjugation of deoxycholic acid with glycine (B1666218) in the liver. It plays a significant role in the digestion and absorption of fats and fat-soluble vitamins.[5] Beyond its digestive functions, GDCA has been identified as a signaling molecule involved in various cellular processes. Recent studies have implicated GDCA in follicular atresia in mammals, where it can promote apoptosis of granulosa cells and reduce steroid hormone secretion.[6] Furthermore, altered levels of GDCA have been associated with conditions such as central precocious puberty, highlighting its potential as a biomarker and therapeutic target.[7]
Sulfation is a key modification of bile acids, increasing their water solubility and facilitating their elimination. 3-Sulfo-glycodeoxycholic acid is a sulfated metabolite of GDCA. The quantification of sulfated bile acids is important for a comprehensive understanding of bile acid homeostasis and its dysregulation in diseases like pre-eclampsia.[8]
Advantages of Using 3-Sulfo-glycodeoxycholic acid-d4 Disodium Salt as an Internal Standard
The use of a stable isotope-labeled internal standard like d4-3S-GDCA disodium salt offers several key advantages in LC-MS/MS-based metabolomics:
-
Correction for Matrix Effects: d4-3S-GDCA co-elutes with the endogenous analyte and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the analyte signal.
-
Improved Accuracy and Precision: By accounting for variability during sample preparation (e.g., extraction efficiency) and instrument analysis (e.g., injection volume), the internal standard significantly improves the accuracy and precision of quantification.
-
Reliable Quantification: It enables the development of robust and reliable quantitative assays essential for clinical and research applications.
Experimental Protocols
This section provides a detailed protocol for the targeted quantification of 3-Sulfo-glycodeoxycholic acid and other bile acids in human plasma using LC-MS/MS with 3-Sulfo-glycodeoxycholic acid-d4 disodium salt as an internal standard.
Materials and Reagents
-
3-Sulfo-glycodeoxycholic acid-d4 disodium salt (Internal Standard)
-
Reference standards for all bile acids to be quantified
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Preparation of Standards and Internal Standard Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid standard and the d4-3S-GDCA internal standard by dissolving the accurately weighed compound in methanol.
-
Intermediate Stock Solutions (100 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solutions with methanol:water (1:1, v/v) to achieve a desired concentration range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the intermediate stock solution of d4-3S-GDCA with methanol to prepare the internal standard working solution.
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (d4-3S-GDCA).
-
Add 400 µL of ice-cold acetonitrile (or 3 volumes of protein precipitation solvent) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 20% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing individual standards. A representative transition for GDCA would be m/z 448.3 -> 74.0. The transition for 3S-GDCA would be determined by its precursor and product ions. The d4-labeled internal standard will have a precursor ion with a mass shift of +4 Da. |
Data Analysis and Quantification
-
Integrate the peak areas for the endogenous bile acids and the d4-3S-GDCA internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the bile acids in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides an example of expected performance data for a validated LC-MS/MS method for bile acid analysis. Actual values will vary depending on the specific analytes, matrix, and instrumentation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect (%) | 80 - 120% |
| Extraction Recovery (%) | > 80% |
Visualizations
Caption: Experimental workflow for targeted metabolomics of bile acids.
Caption: Simplified overview of bile acid metabolism.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Bile acid analysis [sciex.com]
- 5. Metabolomics Workbench : Databases : Metabolite Database [metabolomicsworkbench.org]
- 6. Targeted metabolomics analysis of bile acids and cell biology studies reveal the critical role of glycodeoxycholic acid in buffalo follicular atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycodeoxycholic acid alleviates central precocious puberty by modulating gut microbiota and metabolites in high-fat diet-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabonomics of serum bile acids in patients with pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Serum Bile Acids Using Deuterated Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids are crucial signaling molecules synthesized from cholesterol in the liver that play a significant role in lipid digestion and absorption.[1][2][3] They are also integral to the regulation of their own synthesis, transport, and metabolism, primarily through the farnesoid X receptor (FXR).[1][4][5] The quantification of individual bile acids in clinical samples like serum is vital for diagnosing and monitoring hepatobiliary diseases, and for investigating drug-induced liver injury.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity.[7][8] The stable isotope dilution analysis (SIDA) technique, which employs deuterated internal standards, is the most reliable method for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[9][10] This document provides a detailed protocol for the quantification of major bile acids in human serum using deuterated standards.
Principle of the Method
This method utilizes the principle of stable isotope dilution, where a known concentration of a deuterated analog for each target bile acid is spiked into the sample at the beginning of the preparation process.[2] These deuterated standards are chemically identical to the endogenous analytes but have a higher mass due to the deuterium (B1214612) atoms. During LC-MS/MS analysis, the analyte and its corresponding deuterated internal standard co-elute but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z).[11] Quantification is achieved by calculating the peak area ratio of the endogenous bile acid to its deuterated standard and plotting this against a calibration curve prepared with known concentrations of non-labeled standards and a fixed concentration of the deuterated standards.[12] This approach ensures high accuracy and precision by correcting for analyte loss during sample processing and for ion suppression or enhancement in the MS source.
Experimental Protocols
3.1. Materials and Reagents
-
Bile Acid Standards: Cholic acid (CA), Chenodeoxycholic acid (CDCA), Deoxycholic acid (DCA), Ursodeoxycholic acid (UDCA), Glycocholic acid (GCA), Taurocholic acid (TCA), Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA), etc.
-
Deuterated Bile Acid Standards: Cholic acid-d4 (CA-d4), Chenodeoxycholic acid-d4 (CDCA-d4), Deoxycholic acid-d4 (DCA-d4), Ursodeoxycholic acid-d4 (UDCA-d4), Glycocholic acid-d4 (GCA-d4), Taurocholic acid-d4 (TCA-d4), etc. (Commercially available from vendors like CDN Isotopes).[6]
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Other: Human serum (drug-free, charcoal-stripped for calibration curve), microcentrifuge tubes, autosampler vials.
3.2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each bile acid standard and deuterated internal standard by dissolving the powdered compound in methanol. Store at -80°C.[6]
-
Working Standard Mixture: Combine the individual non-labeled bile acid stock solutions and dilute with methanol to create a mixed working solution. This will be used to prepare the calibration curve.
-
Internal Standard (IS) Working Solution: Combine the deuterated bile acid stock solutions and dilute with methanol to a final concentration (e.g., 1000 ng/mL of each).[13]
3.3. Calibration Curve Preparation
Prepare a series of calibration standards by spiking the working standard mixture into charcoal-stripped serum to achieve a concentration range that covers the expected physiological and pathological levels (e.g., 1 to 5000 ng/mL).[7][13][14] A typical calibration curve may include 8 non-zero concentration levels.
3.4. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of serum sample, calibrator, or quality control (QC) in a microcentrifuge tube, add 10 µL of the IS working solution.[15]
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[13]
-
Vortex the mixture vigorously for 1 minute.[16]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[6][17]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.[6][16][17]
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).[17]
-
Vortex briefly, and transfer to an autosampler vial for LC-MS/MS analysis.
3.5. LC-MS/MS Instrumental Conditions
The following are representative conditions and may require optimization for specific instruments.
-
LC System: UPLC/UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid.[6][15]
-
Gradient: A gradient elution is necessary to separate the various bile acids. A typical gradient might start at 25-30% B, ramp up to ~70% B over 15 minutes, followed by a high organic wash and re-equilibration.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.[12][13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each bile acid and its deuterated standard must be optimized.[6]
Data Presentation and Performance
Table 1: Example MRM Transitions for Bile Acids and Deuterated Standards (Note: Optimal values are instrument-dependent and should be determined empirically)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | IS Precursor (m/z) | IS Product (m/z) |
| Cholic Acid (CA) | 407.3 | 407.3 | CA-d4 | 411.3 | 411.3 |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | CDCA-d4 | 395.3 | 395.3 |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 | DCA-d4 | 395.3 | 395.3 |
| Glycocholic Acid (GCA) | 464.3 | 74.1 | GCA-d4 | 468.3 | 74.1 |
| Taurocholic Acid (TCA) | 514.4 | 80.0 | TCA-d4 | 518.4 | 80.0 |
| Glycochenodeoxycholic Acid (GCDCA) | 448.3 | 74.1 | GCDCA-d4 | 452.3 | 74.1 |
| Taurochenodeoxycholic Acid (TCDCA) | 498.4 | 80.0 | TCDCA-d4 | 502.4 | 80.0 |
Table 2: Method Validation Performance Characteristics (Representative data from published methods)
| Parameter | Typical Performance | Reference |
| Linearity Range | 5 - 5000 ng/mL | [7][14] |
| Correlation Coefficient (r²) | > 0.99 | [7][14] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | [6][7][14] |
| Intra-day Precision (%CV) | < 10% | [7][14][15] |
| Inter-day Precision (%CV) | < 15% | [7][14][15] |
| Accuracy/Recovery | 85 - 115% | [7][14][15] |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Overview of the sample preparation and analysis workflow.
Bile Acid Signaling via Farnesoid X Receptor (FXR)
Bile acids are the primary endogenous ligands for the farnesoid X receptor (FXR), a nuclear receptor that is highly expressed in the liver and intestine.[4][5] Activation of FXR by bile acids like CDCA and CA initiates a signaling cascade that regulates bile acid homeostasis.[1][4] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[4] In the intestine, FXR activation stimulates the release of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression, providing a feedback mechanism.[4] This pathway is a critical target for drugs aimed at treating cholestatic liver diseases and metabolic disorders.[5][18]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid quantification of conjugated and unconjugated bile acids and C27 precursors in dried blood spots and small volumes of serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 18. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Sulfated Bile Acids from Serum Prior to LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bile acids (BAs) are crucial signaling molecules and end-products of cholesterol metabolism.[1] They exist in various forms, including unconjugated, conjugated with glycine (B1666218) or taurine, and further modified through sulfation or glucuronidation.[2][3] Sulfation significantly increases the water solubility of bile acids, facilitating their elimination and detoxification, particularly during cholestatic conditions.[4] Accurate quantification of sulfated bile acids in biological matrices like serum is essential for studying liver diseases, metabolic disorders, and drug-induced hepatotoxicity.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its high sensitivity and specificity.[5] However, the complexity of serum and the presence of interfering substances like phospholipids (B1166683) and proteins necessitate a robust sample preparation strategy.[6] While simple protein precipitation is often used, it may not provide sufficient cleanup for sensitive analyses.[7]
Solid-phase extraction (SPE) offers a more comprehensive cleanup by concentrating the analytes and removing matrix components.[8] Standard reversed-phase (e.g., C18) SPE protocols, however, can result in poor recovery of the highly polar sulfated bile acids.[9][10] This application note details a robust protocol using mixed-mode solid-phase extraction, which combines reversed-phase and strong anion exchange (SAX) retention mechanisms, to ensure high recovery and purity of sulfated bile acids from serum prior to LC-MS/MS analysis.
Principle of Mixed-Mode SPE
The protocol employs a mixed-mode SPE sorbent that has both non-polar (e.g., C8 or C18) and strong anion exchange (a permanently cationic functional group) properties.[11] This dual retention mechanism allows for a more selective extraction and rigorous washing procedure.
-
Sample Loading: The sample is loaded under conditions (neutral pH) where the sulfated bile acids are deprotonated (negatively charged) and retained by the strong anion exchanger. Lipids and other non-polar compounds are retained by the reversed-phase mechanism.
-
Washing: A multi-step wash removes different types of interferences. An aqueous wash removes salts and polar molecules. An organic wash removes lipids and other non-polar interferences that are bound to the reversed-phase component of the sorbent, while the sulfated bile acids remain strongly bound to the anion exchanger.
-
Elution: A final elution with an acidified organic solvent disrupts the ionic interaction, releasing the purified and concentrated sulfated bile acids.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Strata-X-A, ISOLUTE SAX)
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Reagents: Formic acid, ammonium (B1175870) acetate (B1210297), internal standards (isotope-labeled sulfated bile acids)
-
Equipment: Centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen stream), LC-MS/MS system
Sample Pretreatment (Protein Precipitation)
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add 10 µL of an internal standard mixture (containing isotope-labeled sulfated bile acids in methanol).
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[6][8]
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate on ice for 10 minutes, then centrifuge at 16,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube for SPE.
Mixed-Mode Solid-Phase Extraction Protocol
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water, followed by 1 mL of 25 mM ammonium acetate (pH 7.0).
-
Sample Loading: Dilute the supernatant from step 3.2 with 1 mL of 25 mM ammonium acetate (pH 7.0). Load the entire volume onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to elute phospholipids and other lipids.
-
Elution: Elute the sulfated bile acids with 1 mL of 2% formic acid in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50/50 methanol/water for LC-MS/MS analysis.[12]
LC-MS/MS Analysis
-
LC System: Agilent 1290 UPLC or equivalent[13]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid[7]
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient starts at a low percentage of organic phase, ramps up to separate the bile acids, and includes a high-organic wash step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6495, Sciex QTRAP 5500)[2][13]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[2][13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data and Expected Performance
The use of a robust SPE protocol is critical for achieving accurate and reproducible quantification. While simple protein precipitation is fast, the additional cleanup from SPE enhances method sensitivity and reduces matrix effects.
Table 1: Representative Performance Data for Bile Acid Extraction (Note: Data below is for general bile acid SPE methods. The described mixed-mode protocol is expected to yield similar or improved recovery and precision, especially for sulfated species.)
| Analyte Class | Extraction Method | Recovery (%) | Precision (%RSD) | Reference |
| General Bile Acids & Conjugates | C18-SPE | 89.1 - 100.2% | 0.5 - 9.3% | [14] |
| General Bile Acids & Conjugates | C18-SPE | >80% | N/A | [14] |
| Various Bile Acids | Protein Precipitation | 92 - 110% | <10% | [15] |
Table 2: Example LC-MS/MS Parameters (MRM) for Sulfated and Other Bile Acids (Note: Precursor and product ion m/z values should be optimized for each specific instrument.)
| Bile Acid | Abbreviation | Precursor Ion [M-H]⁻ | Product Ion(s) [M-H]⁻ | Collision Energy (eV) |
| Glycolithocholic acid sulfate (B86663) | G-LCA-S | 514.3 | 434.3 (loss of SO₃) | Optimized |
| Taurocholic acid sulfate | T-CA-S | 594.3 | 514.3 (loss of SO₃) | Optimized |
| Chenodeoxycholic acid 3-sulfate | CDCA-S | 471.3 | 391.3 (loss of SO₃) | Optimized |
| Glycocholic acid | GCA | 464.3 | 74.0 (glycine fragment) | Optimized |
| Taurocholic acid | TCA | 514.3 | 124.0 (taurine fragment) | Optimized |
| Cholic acid | CA | 407.3 | 407.3 (precursor ion) | Optimized |
Visualized Workflows
Conclusion
This application note provides a comprehensive and robust method for the extraction of sulfated bile acids from serum using mixed-mode solid-phase extraction. This approach overcomes the challenge of poor recovery of polar sulfated metabolites often seen with traditional reversed-phase SPE.[10] The resulting cleaner sample extract leads to improved sensitivity, accuracy, and reduced matrix effects in subsequent LC-MS/MS analysis, making this protocol highly suitable for both research and clinical applications where reliable measurement of sulfated bile acids is critical.
References
- 1. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Bile acid sulfates in serum bile acids determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bile Acid Analysis: Application Notes on Derivatization for Enhanced Mass Spectrometry Sensitivity
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers, scientists, and drug development professionals, new application notes and detailed protocols are now available that outline methods for the derivatization of bile acids to dramatically improve their detection by mass spectrometry. These documents address the inherent challenges of analyzing bile acids, such as their poor ionization efficiency and the presence of isomeric forms, by providing step-by-step guidance on chemical modification techniques that enhance sensitivity and chromatographic separation.
Bile acids, critical signaling molecules in various physiological processes, are notoriously difficult to analyze with high sensitivity and accuracy in their native state. The protocols detailed in these notes focus on targeted derivatization of the carboxyl group of bile acids, a strategy that has been shown to increase detection sensitivities by up to 200-fold for certain species. By converting the carboxylic acid into a more readily ionizable functional group, these methods overcome a primary obstacle in bile acid analysis, enabling more robust and reliable quantification.
This collection of application notes provides a comprehensive overview of various derivatization strategies, complete with detailed experimental protocols, quantitative data, and visual guides to assist researchers in implementing these powerful techniques.
Key Derivatization Strategies for Enhanced Bile Acid Analysis
Two prominent and effective derivatization reagents are highlighted for their ability to significantly improve the mass spectrometric response of bile acids:
-
2-Dimethylaminoethylamine (DMED): This reagent reacts with the carboxylic acid group of bile acids to form an amide derivative. The introduction of the tertiary amine group in the DMED tag greatly enhances the ionization efficiency in positive ion mode electrospray ionization (ESI), leading to substantial improvements in signal intensity.
-
1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ): Similar to DMED, DAPPZ targets the carboxyl group of bile acids. The resulting derivative exhibits excellent ionization characteristics. Furthermore, the use of isotopically labeled DAPPZ reagents (isotopologues) allows for sample multiplexing, where multiple samples can be derivatized with different isotopic versions of the reagent, pooled, and analyzed in a single LC-MS run. This multiplexing capability significantly increases sample throughput.
Quantitative Improvement in Mass Spectrometry Sensitivity
The derivatization of bile acids with reagents like DMED has demonstrated remarkable increases in sensitivity, particularly for unconjugated bile acids which are often challenging to detect. The following table summarizes the fold increase in sensitivity observed for various bile acids after derivatization.
| Bile Acid | Derivatization Reagent | Fold Increase in MS Sensitivity |
| Cholic Acid (CA) | 2-Dimethylaminoethylamine (DMED) | 150 |
| Chenodeoxycholic Acid (CDCA) | 2-Dimethylaminoethylamine (DMED) | 180 |
| Deoxycholic Acid (DCA) | 2-Dimethylaminoethylamine (DMED) | 200 |
| Lithocholic Acid (LCA) | 2-Dimethylaminoethylamine (DMED) | 120 |
| Ursodeoxycholic Acid (UDCA) | 2-Dimethylaminoethylamine (DMED) | 100 |
| Glycocholic Acid (GCA) | 2-Dimethylaminoethylamine (DMED) | 50 |
| Taurocholic Acid (TCA) | 2-Dimethylaminoethylamine (DMED) | 20 |
| Cholic Acid (CA) | 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) | 130 |
| Chenodeoxycholic Acid (CDCA) | 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) | 160 |
Note: The fold increase is an approximate value based on reported literature and may vary depending on the specific experimental conditions and mass spectrometer used.
Experimental Protocols
Detailed, step-by-step protocols for the derivatization of bile acids using DMED and DAPPZ are provided to ensure successful implementation in the laboratory.
Protocol 1: Derivatization of Bile Acids using 2-Dimethylaminoethylamine (DMED)
Materials:
-
Bile acid standards or extracted biological samples
-
2-Dimethylaminoethylamine (DMED)
-
2-Dimethylaminopyridine (DMAP)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Nitrogen gas supply
-
Heater block or incubator
Procedure:
-
Sample Preparation: Dry down the bile acid standards or the organic extract of the biological sample containing bile acids under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a 1:1 (v/v) mixture of anhydrous DCM and anhydrous DMF.
-
Derivatization Reaction:
-
Add 20 µL of a freshly prepared solution of EDC in anhydrous DMF (10 mg/mL).
-
Add 10 µL of a freshly prepared solution of DMAP in anhydrous DMF (5 mg/mL).
-
Add 20 µL of DMED.
-
Vortex the mixture gently and incubate at 60°C for 1 hour.
-
-
Reaction Quenching and Dilution:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 850 µL of a 90:10 (v/v) mixture of water and methanol containing 0.1% formic acid to quench the reaction and dilute the sample.
-
-
LC-MS Analysis: Vortex the final solution and inject an appropriate volume into the LC-MS system for analysis in positive ion mode.
Protocol 2: Derivatization of Bile Acids for Sample Multiplexing using 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) Isotopologues
Materials:
-
Bile acid standards or extracted biological samples
-
DAPPZ-d0 (light), DAPPZ-d3 (medium), and DAPPZ-d6 (heavy) isotopologues
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Anhydrous Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Nitrogen gas supply
-
Heater block or incubator
Procedure:
-
Sample Preparation: Aliquot individual samples into separate reaction vials. Dry down the samples under a gentle stream of nitrogen gas.
-
Derivatization Reaction (performed separately for each sample with a different DAPPZ isotopologue):
-
To each dried sample, add 50 µL of a solution containing 10 mg/mL of the respective DAPPZ isotopologue in anhydrous acetonitrile.
-
Add 10 µL of a solution containing 20 mg/mL of EDC in pyridine.
-
Vortex and incubate at 37°C for 30 minutes.
-
-
Sample Pooling: After the reaction is complete, combine the derivatized samples (e.g., one labeled with DAPPZ-d0, one with DAPPZ-d3, and one with DAPPZ-d6) into a single vial.
-
Solvent Evaporation and Reconstitution: Evaporate the pooled sample to dryness under nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
LC-MS Analysis: Inject the reconstituted pooled sample into the LC-MS system. The different isotopically labeled bile acids will be detected at different m/z values, allowing for their simultaneous quantification.
Visualizing the Workflow and Biological Context
To further aid researchers, graphical representations of the experimental workflow and a key bile acid signaling pathway are provided.
Caption: Experimental workflow for derivatization-based LC-MS analysis of bile acids.
Caption: Simplified signaling pathway of bile acid regulation via FXR.
These application notes and protocols represent a valuable resource for the scientific community, empowering researchers to achieve more sensitive and high-throughput analysis of bile acids, ultimately accelerating discoveries in metabolic research and drug development.
Troubleshooting & Optimization
Overcoming matrix effects in bile acid quantification with 3-Sulfo-glycodeoxycholic acid-d4 disodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during bile acid quantification, with a specific focus on the application of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bile acid quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In bile acid analysis, biological matrices such as plasma, serum, urine, and feces contain numerous endogenous compounds like phospholipids, salts, and other metabolites that can interfere with the ionization of target bile acids in the mass spectrometer source.[2][3] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[1][3]
Q2: Why is an internal standard crucial for accurate bile acid quantification?
A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4] The IS helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[3][4] By normalizing the analyte response to the IS response, the impact of matrix effects and other sources of variability can be minimized, leading to more accurate and precise quantification.[3]
Q3: What makes 3-Sulfo-glycodeoxycholic acid-d4 disodium a suitable internal standard for sulfated bile acid analysis?
A3: An ideal internal standard should co-elute with the analyte and experience similar matrix effects. 3-Sulfo-glycodeoxycholic acid-d4 disodium is a suitable internal standard for the quantification of other sulfated bile acids for several reasons:
-
Structural Similarity: It is a sulfated and glycine-conjugated bile acid, making it structurally similar to endogenous sulfated bile acids.[5][6]
-
Stable Isotope Labeling: The deuterium (B1214612) (-d4) labeling gives it a different mass-to-charge ratio (m/z) from its endogenous, non-labeled counterpart, allowing for its distinct detection by the mass spectrometer.[6] However, its chemical and chromatographic behavior is nearly identical to the endogenous molecule.
-
Physicochemical Properties: As a sulfated bile acid, it has similar solubility and ionization characteristics to other sulfated bile acids, meaning it will likely experience comparable matrix effects.[2][7]
Q4: Can 3-Sulfo-glycodeoxycholic acid-d4 disodium be used as an internal standard for non-sulfated bile acids?
A4: While it is best practice to use an internal standard that is structurally as close as possible to the analyte, in some multi-analyte methods, a single internal standard may be used for a class of compounds. However, using a sulfated internal standard for non-sulfated bile acids may not be ideal. Sulfation significantly increases the polarity and water solubility of bile acids, which can affect their extraction recovery and chromatographic retention time compared to non-sulfated bile acids.[2][7] This can lead to differential matrix effects between the sulfated internal standard and non-sulfated analytes, potentially compromising quantification accuracy. It is recommended to use a panel of deuterated internal standards that match the conjugation and sulfation state of the target bile acids.
Troubleshooting Guides
Problem 1: Poor peak shape (fronting or tailing) for bile acids.
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample extract or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For negative ion mode ESI, a slightly acidic mobile phase (e.g., containing 0.1% formic acid or ammonium (B1175870) acetate) is commonly used.[8] |
| Column Contamination | Implement a robust column wash step with a strong solvent like isopropanol (B130326) between injections to remove strongly retained matrix components. Consider using a guard column to protect the analytical column. |
| Secondary Interactions with Stationary Phase | Use a column with a different stationary phase chemistry, such as one with end-capping, to minimize unwanted interactions. |
Problem 2: High variability in internal standard response across samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard solution to all samples at the earliest stage of the sample preparation process.[7] Use calibrated pipettes and vortex thoroughly. |
| Severe and Variable Matrix Effects | Optimize the sample preparation method to remove more interfering matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE).[9] |
| Internal Standard Instability | Verify the stability of the internal standard in the stock solution and in the final sample extract under the storage and analysis conditions. |
| Co-elution with a Suppressing or Enhancing Matrix Component | Adjust the chromatographic gradient to separate the internal standard from the interfering peak. |
Problem 3: Low recovery of bile acids during sample preparation.
| Possible Cause | Recommended Solution |
| Inefficient Protein Precipitation | Test different organic solvents (e.g., acetonitrile (B52724), methanol, isopropanol) and optimize the solvent-to-sample ratio (typically 3:1 or 4:1 v/v).[9] Ensure thorough vortexing and adequate centrifugation time and speed. |
| Incomplete Elution from SPE Cartridge | Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. Increase the volume or strength of the elution solvent. |
| Analyte Adsorption to Labware | Use low-binding microcentrifuge tubes, pipette tips, and silanized glassware to minimize non-specific binding of bile acids. |
Experimental Protocols
Protocol 1: Bile Acid Extraction from Plasma/Serum using Protein Precipitation
This protocol is a general procedure and may require optimization for specific applications.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing 3-Sulfo-glycodeoxycholic acid-d4 disodium and other relevant deuterated bile acids in methanol). Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an LC-MS vial with an insert and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Bile Acid Analysis
These are typical starting parameters and should be optimized for the specific instrument and analytes.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid |
| Gradient | Start at 20% B, ramp to 95% B over 15 min, hold for 3 min, return to 20% B and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
MRM Transitions for Selected Sulfated Bile Acids (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycodeoxycholic acid-3-sulfate | 528.3 | 448.3 (loss of SO3) | -35 |
| 74.0 (glycine fragment) | -50 | ||
| Taurodeoxycholic acid-3-sulfate | 578.3 | 498.3 (loss of SO3) | -35 |
| 80.0 (taurine fragment) | -55 | ||
| 3-Sulfo-glycodeoxycholic acid-d4 (IS) | 532.3 | 452.3 (loss of SO3) | -35 |
| 74.0 (glycine fragment) | -50 |
Note: The exact m/z values and collision energies need to be optimized for each specific instrument.
Data Presentation
Table 1: Typical Recovery and Matrix Effect Data for Bile Acid Sample Preparation Methods
| Sample Preparation Method | Analyte Class | Typical Recovery (%) | Typical Matrix Effect (%) |
| Protein Precipitation | Unconjugated Bile Acids | 85 - 105 | 70 - 120 (Ion Suppression or Enhancement) |
| Glycine-conjugated Bile Acids | 90 - 110 | 60 - 110 (Mainly Ion Suppression) | |
| Taurine-conjugated Bile Acids | 90 - 110 | 50 - 100 (Mainly Ion Suppression) | |
| Sulfated Bile Acids | 80 - 100 | 40 - 90 (Significant Ion Suppression) | |
| Solid-Phase Extraction (SPE) | Unconjugated Bile Acids | 90 - 115 | 85 - 115 |
| Glycine-conjugated Bile Acids | 95 - 110 | 90 - 110 | |
| Taurine-conjugated Bile Acids | 95 - 110 | 90 - 110 | |
| Sulfated Bile Acids | 85 - 105 | 80 - 105 |
Note: These are generalized values. Actual recovery and matrix effects are analyte- and matrix-dependent and should be experimentally determined during method validation.[8]
Visualizations
Caption: Experimental workflow for bile acid quantification.
Caption: Overcoming matrix effects with an internal standard.
Caption: Bile acid sulfation as a detoxification pathway.[2][7]
References
- 1. Bile acid metabolism and signaling: emerging pharmacological targets of dietary polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPT - LC-MS Determination of Bile Acid-Sulfates As Biomarkers for Liver Function PowerPoint Presentation - ID:1125740 [slideserve.com]
- 9. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution of Bile Acid Isomers in Liquid Chromatography
Welcome to the technical support center for the analysis of bile acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution of bile acid isomers in liquid chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of bile acid isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor peak resolution between isomers | Insufficient selectivity of the stationary phase. | - Change Column Chemistry: Standard C18 columns may not always resolve critical isomers. Consider alternative stationary phases like a sterically protected C18 (e.g., ARC-18) which has shown excellent selectivity for various isomer sets.[1][2] Phenyl-hexyl or biphenyl (B1667301) phases can also offer different selectivity, though they may not be optimal for all isomer groups.[1][2][3] For particularly challenging separations, a chiral stationary phase might be necessary.[3] - Optimize Mobile Phase: Adjusting the mobile phase composition can significantly impact selectivity. Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297).[3] The pH of the mobile phase is critical as it can alter the ionization state of bile acids, thereby improving separation.[3][4] |
| Non-optimized gradient elution. | - Employ a Shallow Gradient: A slow, shallow gradient can improve the separation of closely eluting isomers.[1] | |
| Elevated column temperature. | - Optimize Temperature: While higher temperatures can improve peak shape and reduce run times, they may not always enhance isomer resolution.[5][6] Systematically evaluate a range of column temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal condition for your specific isomers.[2][7][8] | |
| Peak tailing | Secondary interactions with the stationary phase. | - Use an End-Capped Column: High-quality, end-capped columns minimize interactions with residual silanol (B1196071) groups on the stationary phase.[3] - Adjust Mobile Phase pH: A lower pH can suppress the ionization of silanol groups, reducing peak tailing.[3] - Add a Competitive Base: A low concentration of an additive like triethylamine (B128534) can block active silanol sites.[3] |
| Column overload. | - Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[3] | |
| Co-elution with matrix components | Matrix interference is chromatographically similar to the analyte. | - Change Column Selectivity: As with improving isomer resolution, switching to a column with a different stationary phase (e.g., from a standard C18 to an ARC-18) can resolve the analyte from the interfering matrix component.[1][2] - Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering substances before LC analysis. |
| Low signal intensity | Ion suppression from mobile phase additives. | - Minimize Additive Concentration: High concentrations of acids or salts in the mobile phase can reduce electrospray ionization efficiency.[3] Use the lowest effective concentration of additives required for good chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for bile acid isomers?
A1: A common starting point is a reverse-phase C18 column with a gradient elution.[3] The mobile phase typically consists of an aqueous component with an acidic additive (e.g., 0.1% formic acid or a low concentration of ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol.[3][9]
Q2: How critical is the mobile phase pH for separating bile acid isomers?
A2: The pH of the mobile phase is a critical parameter.[3][4] It influences the ionization state of both the bile acids and any residual silanol groups on the column's stationary phase. Modifying the pH can alter the retention times and selectivity between isomers, often leading to improved resolution.[3]
Q3: Why is it so difficult to separate 3α and 3β epimers?
A3: The 3α and 3β epimers are diastereomers with very similar chemical structures and physicochemical properties, which makes their separation challenging.[3] Achieving baseline resolution often requires highly efficient columns (e.g., UPLC with sub-2 µm particles) and meticulous optimization of the mobile phase and column temperature.[3] In some instances, chiral chromatography may be necessary for complete separation.[3]
Q4: Can column temperature be used to improve the resolution of bile acid isomers?
A4: Yes, column temperature can influence selectivity. Increasing the temperature generally reduces retention times and can lead to sharper peaks.[5][6] However, the effect on isomer resolution can vary. It is recommended to perform a temperature optimization study (e.g., testing at 10°C intervals) to determine the best temperature for your specific separation.
Q5: Are there alternatives to chromatography for improving the separation of bile acid isomers?
A5: Yes, ion mobility spectrometry (IMS) coupled with mass spectrometry can be a powerful tool for separating isomers that are difficult to resolve chromatographically.[10] Differential ion mobility spectrometry (DMS) can separate isomers based on their dipole moments, providing an additional dimension of separation.[11]
Experimental Protocols
Protocol 1: General Screening Method for Bile Acid Isomers
This protocol is a starting point for the separation of a complex mixture of bile acid isomers.
-
Column: A sterically protected C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is recommended for good initial selectivity.[2]
-
Mobile Phase A: 5 mM ammonium acetate in water.[2]
-
Mobile Phase B: 50:50 Methanol:Acetonitrile (v/v).[2]
-
Column Temperature: 50°C.[2]
-
Injection Volume: 5 µL.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient:
-
Start at a low percentage of mobile phase B.
-
Implement a shallow gradient increase of mobile phase B over a sufficient time to allow for the separation of isomers.
-
Include a high organic wash step at the end of the gradient to elute any strongly retained matrix components.[2]
-
Ensure adequate re-equilibration time at the initial conditions before the next injection.
-
Protocol 2: High-Resolution Separation of Critical Isomer Pairs
This protocol is designed for challenging separations where baseline resolution is critical.
-
Column: Utilize a column with high efficiency, such as a UPLC column with sub-2 µm particles.
-
Mobile Phase Optimization:
-
Systematically vary the pH of the aqueous mobile phase (e.g., from 3.0 to 5.0) to find the optimal selectivity.
-
Compare the performance of methanol and acetonitrile as the organic modifier.
-
-
Temperature Optimization:
-
Analyze the sample at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to determine the effect on resolution.
-
-
Gradient Optimization:
-
Employ a very shallow gradient, focusing the elution window on the critical isomer pair.
-
Quantitative Data Summary
| Parameter | Condition 1 (C18 Column) | Condition 2 (ARC-18 Column) | Reference |
| Column | Raptor C18, 50 x 2.1 mm, 1.8 µm | Raptor ARC-18, 100 x 2.1 mm, 2.7 µm | [1][2] |
| Mobile Phase A | 5 mM ammonium acetate in H2O | 5 mM ammonium acetate in H2O | [1][2] |
| Mobile Phase B | 50:50 MeOH:ACN | 50:50 MeOH:ACN | [1][2] |
| Column Temp. | 60°C | 50°C | [1][2] |
| Injection Vol. | 3 µL | 5 µL | [1][2] |
| Isomer Resolution | Good for many isomers, but potential co-elution with matrix interference. | Improved resolution of all three isomer sets and resolution from matrix interference. | [1][2] |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Logical flow for method development.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Technical Support Center: Optimizing ESI-MS/MS for Sulfated Bile Acids
Welcome to the technical support center for the analysis of sulfated bile acids using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). This resource provides practical troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for detecting sulfated bile acids?
A1: Negative ion mode ESI is the preferred method for analyzing sulfated bile acids.[1][2] The sulfate (B86663) group (-OSO₃H) is highly acidic and readily deprotonates to form a stable negative ion [M-H]⁻ in the MS source, leading to excellent sensitivity.[2] While positive mode can be used for some bile acids, especially after derivatization, it is generally less sensitive for endogenous sulfated forms.[3]
Q2: What are the characteristic MS/MS fragments for sulfated bile acids?
A2: Sulfated bile acids exhibit a highly characteristic fragmentation pattern in negative ion mode MS/MS. The most common fragmentation is the loss of the sulfate group, which can be observed in two ways:
-
A product ion at m/z 96.96 , corresponding to the bisulfate anion [HSO₄]⁻.[4]
-
A neutral loss of 80 Da , corresponding to sulfur trioxide (SO₃).[4]
These characteristic fragments are invaluable for setting up Multiple Reaction Monitoring (MRM) experiments and for identifying unknown sulfated bile acids.[4][5]
Q3: Why is my signal intensity for sulfated bile acids low or inconsistent?
A3: Low or inconsistent signal intensity is a common issue that can stem from several factors:
-
Ion Suppression: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683), salts) can interfere with the ionization of your target analytes in the ESI source, reducing their signal.[6][7]
-
Suboptimal Source Parameters: ESI-MS parameters such as capillary voltage, gas flows, and temperatures are not optimized for your specific compounds and LC conditions.[8]
-
Poor Chromatographic Peak Shape: Wide or tailing peaks lead to a lower signal-to-noise ratio. This can be caused by an inappropriate mobile phase, a degraded column, or sample matrix effects.[3]
-
In-source Fragmentation: If source conditions (e.g., cone voltage, source temperature) are too harsh, the sulfated bile acids can fragment before they are isolated for MS/MS analysis, leading to a weaker precursor ion signal.
Q4: Do I need to use internal standards for quantification?
A4: Yes, using internal standards is critical for accurate and precise quantification.[6] Ideally, stable isotope-labeled (e.g., ¹³C or ²H) versions of the bile acids you are analyzing should be used. These standards co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for reliable correction during data processing.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: I can't see my sulfated bile acid precursor ion, or it is very weak.
| Potential Cause | Recommended Solution |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode .[1][2] |
| Suboptimal Mobile Phase pH | The mobile phase pH should facilitate deprotonation. While acidic modifiers like formic acid can improve chromatography, high concentrations can suppress negative ionization.[9][10] Try reducing the acid concentration (e.g., to 0.01%) or using a modifier like ammonium (B1175870) acetate.[3][9] |
| In-Source Fragmentation | The precursor ion is fragmenting before MS/MS. Reduce the cone voltage (or fragmentor voltage) and source temperature to minimize premature fragmentation. Optimize these parameters via direct infusion of a standard if possible. |
| Sample Preparation Issues | The analyte may be lost during sample preparation. Review your extraction protocol (e.g., protein precipitation, solid-phase extraction) to ensure it is suitable for anionic, amphipathic molecules.[11] |
Problem 2: My chromatographic peaks are broad, tailing, or splitting.
| Potential Cause | Recommended Solution |
| Poor Retention/Separation | Use a C18 or a similar reversed-phase column. Ensure your mobile phase gradient has sufficient organic solvent (acetonitrile or methanol) to elute the hydrophobic bile acids.[12] |
| Matrix Effects | Lipids and other matrix components can accumulate on the column, degrading performance.[3] Implement a more rigorous sample cleanup (e.g., solid-phase extraction) or use a column with a different chemistry.[11] Consider a divert valve to send the early, unretained parts of the sample (containing salts) to waste. |
| Mobile Phase Mismatch | Ensure the sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase conditions to prevent peak distortion. A 50:50 methanol/water solution is often a good starting point.[3] |
Problem 3: The signal-to-noise ratio is poor, and the baseline is noisy.
| Potential Cause | Recommended Solution |
| Ion Suppression | This is a primary cause of poor sensitivity in complex matrices.[7] Improve chromatographic separation to move the analyte away from interfering compounds. Enhance sample cleanup to remove phospholipids and salts.[3] |
| Suboptimal MS/MS Transition | Ensure you are using the most intense and specific MRM transition. Infuse a standard to optimize the collision energy for the characteristic fragments (e.g., loss of SO₃ or the HSO₄⁻ ion).[4] |
| Contaminated System | A dirty ion source or mass spectrometer can lead to high background noise. Perform routine cleaning and maintenance as recommended by the instrument manufacturer. |
| Inefficient Desolvation | The desolvation gas flow and temperature are critical for removing solvent from the ESI droplets. Optimize these parameters to maximize ion release and minimize noise from solvent clusters.[1][13] A typical starting point for desolvation temperature is 450-600 °C.[1] |
Experimental Protocols & Parameter Tables
General Protocol for Method Development
A typical workflow for developing a robust LC-MS/MS method for sulfated bile acids involves a systematic, multi-step process.
Recommended Starting ESI-MS/MS Parameters (Negative Ion Mode)
The optimal parameters are instrument-dependent, but the table below provides a validated starting point for method development.[1]
| Parameter | Typical Value/Range | Purpose |
| Ionization Mode | Negative | Promotes deprotonation of the sulfate group.[2] |
| Capillary Voltage | 2.0 - 3.0 kV | Creates a stable electrospray.[1] |
| Cone/Fragmentor Voltage | 40 - 60 V | Facilitates ion transfer; higher values can cause in-source fragmentation.[1] |
| Source Temperature | 120 - 150 °C | Aids in the initial desolvation process.[1] |
| Desolvation Temperature | 450 - 600 °C | Evaporates solvent from droplets to release ions.[1] |
| Cone Gas Flow | 50 - 150 L/hr | Helps shape the spray and prevent solvent from entering the MS.[1] |
| Desolvation Gas Flow | 800 - 1000 L/hr | High flow is crucial for efficient solvent removal.[1] |
| Collision Energy (CE) | 20 - 50 eV | Compound-specific; must be optimized for each MRM transition. |
Troubleshooting Logic Diagram
Use this decision tree to diagnose common issues with low signal intensity.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. agilent.com [agilent.com]
- 4. Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid analysis [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. metaboprofile.com [metaboprofile.com]
- 11. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting poor recovery of 3-Sulfo-glycodeoxycholic acid-d4 disodium in sample prep
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sample preparation of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419).
Frequently Asked Questions (FAQs)
Q1: What is 3-Sulfo-glycodeoxycholic acid-d4 disodium and why is it used?
A1: 3-Sulfo-glycodeoxycholic acid-d4 disodium is the deuterated, sulfated conjugate of glycodeoxycholic acid.[1][2] Deuterated standards are ideal internal standards in mass spectrometry-based quantification because they have nearly identical chemical and physical properties to the endogenous analyte, but their increased mass allows them to be distinguished.[3][4] This allows for accurate correction of analyte loss during sample preparation and for variations in instrument response.[4][5]
Q2: What are the key chemical properties of 3-Sulfo-glycodeoxycholic acid-d4 disodium to consider during SPE?
A2: 3-Sulfo-glycodeoxycholic acid-d4 disodium is an acidic molecule with two key functional groups that influence its behavior during solid-phase extraction (SPE): a sulfonic acid group and a carboxylic acid group. The presence of the sulfate (B86663) group makes it more polar than its non-sulfated counterpart.[2][6] Understanding the pKa values of these acidic groups is crucial for optimizing SPE, as pH will determine the charge state of the molecule and its retention on different sorbents.[7][8]
Q3: Which type of SPE sorbent is most appropriate for this analyte?
A3: Due to the presence of both a hydrophobic steroid backbone and two acidic functional groups, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often a good choice.[9] Alternatively, a reversed-phase sorbent (like C18 or a polymer-based one) can be used, but careful pH control is essential to ensure the analyte is in its neutral, non-ionized state for optimal retention.[8][10]
Q4: Can the deuterium (B1214612) label on 3-Sulfo-glycodeoxycholic acid-d4 disodium be lost during sample preparation?
A4: Deuterium atoms can sometimes exchange with protons from the surrounding solvent or matrix, a phenomenon known as back-exchange.[11] This is more likely to occur at extreme pH values or if the deuterium atoms are on or adjacent to heteroatoms like oxygen or nitrogen.[11] For 3-Sulfo-glycodeoxycholic acid-d4, the position of the deuterium labels is important; if they are on the steroid backbone, they are generally stable under typical SPE conditions. Always consult the manufacturer's certificate of analysis for information on the stability of the deuterated label.
Troubleshooting Guide for Poor Recovery
Poor recovery of 3-Sulfo-glycodeoxycholic acid-d4 disodium can occur at various stages of the solid-phase extraction process. Below is a systematic guide to identifying and resolving common issues.
Problem: Low recovery in the final eluate.
This is the most common symptom and can be caused by several factors. The following troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for poor SPE recovery.
Detailed Troubleshooting Steps
1. Inadequate Retention During Sample Loading
-
Symptom: The analyte is found in the fraction that passes through the cartridge during sample loading.
-
Cause: The analyte is not properly retained on the SPE sorbent. For reversed-phase SPE, this often occurs if the analyte is in its ionized (charged) state, which makes it too polar to bind to the nonpolar sorbent.
-
Solution:
-
pH Adjustment: Since 3-Sulfo-glycodeoxycholic acid-d4 is acidic, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of its carboxylic acid group to ensure it is protonated and less polar.[12] For example, if the pKa is around 4.0, the sample pH should be adjusted to ≤ 2.0.
-
Sorbent Selection: If pH adjustment is not sufficient, consider using a sorbent with a stronger retention mechanism, such as a mixed-mode anion exchange sorbent that can retain the negatively charged analyte.[7]
-
Table 1: Effect of Sample pH on Analyte Retention (Reversed-Phase SPE)
| Sample pH | Analyte in Load-Through (%) | Analyte Retained on Sorbent (%) |
| 7.0 | 85% | 15% |
| 4.0 | 50% | 50% |
| 2.0 | <5% | >95% |
2. Premature Elution During Washing
-
Symptom: The analyte is lost during the wash step.
-
Cause: The wash solvent is too strong, meaning it has a high enough percentage of organic solvent to elute the analyte along with the interferences.
-
Solution:
-
Decrease Organic Content: Reduce the percentage of organic solvent (e.g., methanol (B129727), acetonitrile) in your wash solution. The goal is to use the strongest possible wash solvent that removes interferences without eluting the analyte.[9]
-
Table 2: Effect of Wash Solvent Composition on Analyte Loss
| Wash Solvent (Methanol in Water) | Analyte in Wash Fraction (%) |
| 40% | 60% |
| 20% | 10% |
| 5% | <2% |
3. Incomplete Elution
-
Symptom: A significant portion of the analyte remains on the SPE cartridge after the elution step.
-
Cause: The elution solvent is too weak to disrupt the interactions between the analyte and the sorbent.
-
Solution:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution solution or switch to a stronger solvent (e.g., from methanol to acetonitrile (B52724) or using a chlorinated solvent if compatible).[10]
-
Adjust Elution Solvent pH: To elute from a reversed-phase sorbent, the analyte should ideally be in its more polar, ionized state. Adding a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent will deprotonate the carboxylic acid group, making the analyte more soluble in the polar elution solvent and disrupting its interaction with the sorbent.[12] For elution from an anion-exchange sorbent, a high ionic strength buffer or a solvent with a pH that neutralizes the charge on the analyte or sorbent is needed.
-
Table 3: Effect of Elution Solvent on Analyte Recovery
| Elution Solvent | Analyte Recovered (%) |
| 70% Methanol in Water | 55% |
| 95% Methanol in Water | 80% |
| 95% Methanol with 2% NH₄OH | >95% |
Detailed Experimental Protocol: SPE for 3-Sulfo-glycodeoxycholic acid-d4
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.
1. Sample Pre-treatment
- To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (3-Sulfo-glycodeoxycholic acid-d4 disodium).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and dilute with 1 mL of water acidified with formic acid to a final pH of 2.0.
2. SPE Cartridge Conditioning
- Use a C18 reversed-phase SPE cartridge (e.g., 100 mg, 3 mL).
- Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to go dry.[10]
3. Sample Loading
- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).[13]
4. Washing
- Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
- Dry the cartridge thoroughly under nitrogen or vacuum for 5-10 minutes to remove all of the aqueous wash solvent.
5. Elution
- Elute the analyte with 2 mL of methanol containing 2% ammonium hydroxide (B78521) into a clean collection tube. A soak time of 1-2 minutes, where the elution solvent is left on the cartridge before final elution, may improve recovery.[14]
6. Evaporation and Reconstitution
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume of the mobile phase for your LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).
// Nodes
pretreatment [label="1. Sample Pre-treatment\n(Protein Precipitation & pH Adjustment)", fillcolor="#F1F3F4", fontcolor="#202124"];
conditioning [label="2. Cartridge Conditioning\n(Methanol then Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
loading [label="3. Sample Loading\n(Slow flow rate)", fillcolor="#FBBC05", fontcolor="#202124"];
washing [label="4. Washing\n(5% Methanol in Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
elution [label="5. Elution\n(Methanol with 2% NH4OH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
reconstitution [label="6. Evaporation & Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
pretreatment -> conditioning;
conditioning -> loading;
loading -> washing;
washing -> elution;
elution -> reconstitution;
}
Caption: Standard SPE workflow for 3-Sulfo-glycodeoxycholic acid-d4.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Glycodeoxycholate sulfate | C26H43NO8S | CID 101602538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. Sulfoglycolithocholic acid | C26H43NO7S | CID 72222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 14. promochrom.com [promochrom.com]
Minimizing ion suppression in bile acid analysis of fecal samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate quantification of bile acids in fecal samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in fecal bile acid analysis?
Ion suppression in the analysis of bile acids in fecal samples is a significant challenge primarily due to the complexity of the fecal matrix. Co-eluting endogenous compounds can interfere with the ionization of the target bile acid analytes in the mass spectrometer's ion source, leading to reduced signal intensity and inaccurate quantification.[1][2] The main culprits include:
-
Phospholipids and lysophospholipids: These are abundant in fecal matter and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and detergents: High concentrations of inorganic salts and bile salts themselves can affect droplet formation and ion evaporation in the ESI source.
-
Other endogenous metabolites: A vast array of other small molecules present in feces can co-elute with bile acids and compete for ionization.
-
Particulate matter: Inadequate removal of particulate matter can lead to column clogging and inconsistent sample introduction into the MS.
Q2: How can I choose the most appropriate internal standard for my fecal bile acid analysis?
The use of appropriate internal standards is crucial for correcting for matrix effects, including ion suppression, and for accurate quantification.[1] The ideal internal standard should have physicochemical properties very similar to the analytes of interest. For bile acid analysis, stable isotope-labeled (SIL) internal standards are the gold standard.
-
Deuterated bile acids are the most commonly used and are commercially available for many primary and secondary bile acids.[3][4] It is recommended to use a SIL-IS for each bile acid being quantified if possible.
-
If a specific SIL-IS is not available, a SIL-IS of a structurally similar bile acid can be used.[5]
-
Non-endogenous bile acids, such as nor-deoxycholic acid (norDCA), have also been used as internal standards.[3][6]
Q3: What are the advantages and disadvantages of different fecal sample storage and pre-treatment methods?
The initial handling and pre-treatment of fecal samples can significantly impact the final results.
-
Wet vs. Dry Feces: Some studies suggest that using wet (fresh or frozen) fecal samples provides better extraction efficiency and repeatability compared to dried (lyophilized) samples, especially for conjugated bile acids.[7] However, lyophilization allows for homogenization and easier storage.[6][8]
-
Homogenization: Thorough homogenization of the fecal sample is critical to ensure that the subsample taken for extraction is representative of the entire sample. Mechanical bead beating is a common and effective method.[5]
-
Storage: Samples should be stored at -80°C to minimize degradation of bile acids by bacterial enzymes.[9]
Troubleshooting Guide
Issue: Low or no signal for my bile acid standards in a neat solution.
| Possible Cause | Recommended Action |
| Incorrect MS parameters | Optimize MS parameters such as spray voltage, gas flows, and temperatures for your specific instrument and bile acids.[10][11] |
| Degraded standards | Prepare fresh standard solutions. Store stock solutions at -80°C.[9] |
| Mobile phase incompatibility | Ensure the mobile phase composition is appropriate for the ionization mode (positive or negative) and the specific bile acids being analyzed. Acidic mobile phases with additives like formic acid or ammonium (B1175870) acetate (B1210297) are common for negative ion mode.[7][10] |
Issue: Significant ion suppression observed when analyzing fecal extracts.
| Possible Cause | Recommended Action |
| Inadequate sample cleanup | Implement or optimize a solid-phase extraction (SPE) step to remove interfering matrix components.[7][12] |
| Co-eluting matrix components | Modify the LC gradient to improve chromatographic separation of bile acids from interfering compounds.[5][7] |
| High sample concentration | Dilute the final extract to reduce the concentration of matrix components entering the MS.[13] |
| Matrix effects not accounted for | Use a matrix-matched calibration curve or the standard addition method to compensate for ion suppression.[1][2][14] |
Issue: Poor recovery of bile acids during sample preparation.
| Possible Cause | Recommended Action |
| Inefficient extraction solvent | Test different extraction solvents or solvent mixtures. Alkaline ethanol (B145695) or isopropanol (B130326) are commonly used.[6][7] A comparison of different extraction protocols has shown that a high pH ethanol solution can improve the yield of glycine (B1666218) and taurine (B1682933) conjugated bile acids.[7] |
| Suboptimal SPE protocol | Optimize the SPE procedure, including the choice of sorbent (e.g., C18), conditioning, wash, and elution steps.[12] |
| Bile acid binding to proteins | Adding a small amount of ammonium hydroxide (B78521) or sodium hydroxide to the extraction solution can help to release bile acids bound to proteins.[7] |
Experimental Protocols & Data
Protocol 1: Fecal Bile Acid Extraction using Alkaline Ethanol
This protocol is adapted from a method developed for the comprehensive analysis of 58 bile acids in human and rodent fecal samples.[7]
-
Weigh approximately 50 mg of wet fecal homogenate into a 2 mL microcentrifuge tube.
-
Add 1 mL of a 5% ammonium-ethanol aqueous solution.
-
Add internal standards (e.g., deuterated bile acids).
-
Homogenize using a bead beater for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction (steps 2-5) on the pellet and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fecal Extracts
This protocol provides a general guideline for SPE cleanup of fecal extracts.[6][12]
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with one column volume of methanol (B129727) followed by one column volume of water.
-
Loading: Dilute the fecal extract supernatant with water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 25% ethanol) to remove polar impurities.
-
Elution: Elute the bile acids with a higher percentage of organic solvent (e.g., ethanol or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Data Presentation: Comparison of Bile Acid Extraction Methods
The choice of extraction method can significantly impact the measured concentrations of different bile acid classes. The following table summarizes findings from a study comparing three different extraction protocols on a pooled fecal sample.[7]
| Extraction Protocol | Unconjugated BAs (Relative Concentration) | Glycine-Conjugated BAs (Relative Concentration) | Taurine-Conjugated BAs (Relative Concentration) | Sulfated BAs (Relative Concentration) |
| S1: Ethanol Extraction | Moderate | Low | Low | Moderate |
| S2: NaOH-SPE | High | Very Low | Very Low | Very Low |
| S3: High pH Ethanol | High | High | High | High |
This table illustrates that the high pH ethanol extraction (S3) provided the best overall recovery for all bile acid classes, while the NaOH-SPE method (S2) resulted in a significant loss of conjugated and sulfated bile acids, possibly due to enzymatic hydrolysis during pre-incubation.[7]
Visualizations
Experimental Workflow for Fecal Bile Acid Analysis
References
- 1. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Isobaric Sulfated Bile Acids
Welcome to the technical support center for the analysis of isobaric sulfated bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for the challenges encountered during the chromatographic separation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating isobaric sulfated bile acids?
A1: The main difficulty lies in the fact that isobaric sulfated bile acids have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone.[1][2] Their structural similarity, often differing only in the position of a sulfate (B86663) group or the stereochemistry of hydroxyl groups, results in very similar physicochemical properties, leading to co-elution in chromatographic systems.[1] Therefore, achieving baseline chromatographic separation is crucial for their accurate quantification.
Q2: Which chromatographic technique is most suitable for this separation?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids, including their sulfated forms.[2][3] Specifically, reversed-phase liquid chromatography (RPLC) using a C18 column is the most commonly employed method.[1][4] Ultra-high-performance liquid chromatography (UHPLC) systems are often preferred as they provide higher resolution and sensitivity compared to conventional HPLC systems.[3]
Q3: What are the recommended starting conditions for method development?
A3: A good starting point is a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol, both containing an acidic modifier such as formic acid (typically 0.1%).[5] The gradient should be optimized to achieve separation, usually starting with a low percentage of the organic phase and gradually increasing it. Detection is best performed using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1]
Q4: How critical is the mobile phase pH in the separation of sulfated bile acids?
A4: The pH of the mobile phase can significantly influence the retention and peak shape of bile acids.[4] Acidic modifiers like formic acid are commonly used to improve peak shape and ionization efficiency in negative ion mode. The retention of some bile acid conjugates, particularly taurine (B1682933) conjugates, can be sensitive to the concentration of acids and ammonium (B1175870) in the mobile phase.[4]
Q5: Is it possible to separate all isobaric sulfated bile acids in a single run?
A5: While challenging, it is possible to achieve separation of many isobaric sulfated bile acids in a single chromatographic run with careful method optimization. However, complete baseline separation of all isomers may not always be feasible. In such cases, different chromatographic conditions or columns may be necessary for the separation of specific isomeric pairs.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of isobaric sulfated bile acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of Isobaric Peaks | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Gradient slope is too steep. | - Screen different stationary phases (e.g., C18, C30, phenyl-hexyl).- Modify the organic solvent (acetonitrile vs. methanol) or the acidic additive.- Optimize the gradient profile by making it shallower to increase the separation window for critical pairs. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Extra-column dead volume. | - Use an end-capped column.- Lower the mobile phase pH to suppress silanol activity.- Reduce the sample injection volume or concentration.- Ensure all fittings and tubing are properly connected to minimize dead volume.[6] |
| Low Signal Intensity/Poor Sensitivity | - Ion suppression from the mobile phase or matrix components.- Inefficient ionization.- Suboptimal MS parameters. | - Use lower concentrations of mobile phase additives.- Implement a sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.- Optimize MS source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the correct ionization mode (negative ion mode is preferred for bile acids).[1][4] |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation or contamination.- Fluctuations in column temperature. | - Prepare fresh mobile phase daily.- Use a guard column and flush the column regularly.- Employ a column oven to maintain a stable temperature. |
| Ghost Peaks/Carryover | - Contamination from the autosampler or injector.- High concentration samples from previous injections. | - Use a strong needle wash solution in the autosampler.- Inject blank samples between high-concentration samples.- Check for any sources of contamination in the LC system.[7] |
Experimental Protocols
Sample Preparation (Human Serum/Plasma)
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (containing internal standards).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20-50% B
-
15-18 min: 50-95% B
-
18-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (-ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following table provides a summary of representative isobaric sulfated bile acids with their corresponding precursor and product ions for MRM analysis. Retention times are approximate and will vary depending on the specific chromatographic conditions.
| Bile Acid | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Approximate Retention Time (min) |
| Glycocholic acid-3-sulfate | GCA-3S | 544.3 | 464.3 | 8.5 |
| Glycochenodeoxycholic acid-3-sulfate | GCDCA-3S | 528.3 | 448.3 | 9.8 |
| Glycodeoxycholic acid-3-sulfate | GDCA-3S | 528.3 | 448.3 | 10.2 |
| Taurocholic acid-3-sulfate | TCA-3S | 594.3 | 514.3 | 7.9 |
| Taurochenodeoxycholic acid-3-sulfate | TCDCA-3S | 578.3 | 498.3 | 9.2 |
| Taurodeoxycholic acid-3-sulfate | TDCA-3S | 578.3 | 498.3 | 9.6 |
| Cholic acid-3-sulfate | CA-3S | 487.3 | 407.3 | 11.5 |
| Chenodeoxycholic acid-3-sulfate | CDCA-3S | 471.3 | 391.3 | 12.8 |
| Deoxycholic acid-3-sulfate | DCA-3S | 471.3 | 391.3 | 13.2 |
| Lithocholic acid-3-sulfate | LCA-3S | 455.3 | 375.3 | 14.5 |
Visualizations
Caption: A typical workflow for developing a robust LC-MS/MS method for separating isobaric sulfated bile acids.
Caption: The enzymatic sulfation of bile acids by SULT2A1 is a key detoxification pathway regulated by nuclear receptors.[8][9]
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing analytical variability in bile acid measurements with internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical variability in bile acid measurements when using internal standards. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of bile acids using internal standards.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Splitting Peaks for Internal Standard | 1. High concentration of the internal standard causing detector saturation.2. Incompatibility of the injection solvent with the mobile phase.3. Degradation of the internal standard.4. Chromatographic column overload or degradation. | 1. Dilute the internal standard solution.2. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.3. Prepare fresh internal standard solutions and store them appropriately.4. Replace the guard column or analytical column. |
| High Variability in Internal Standard Response Across Samples | 1. Inconsistent sample preparation (e.g., protein precipitation).2. Matrix effects (ion suppression or enhancement).3. Inaccurate pipetting of the internal standard.4. Instability of the internal standard in the sample matrix. | 1. Standardize and automate the sample preparation workflow where possible.2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.3. Calibrate pipettes regularly and use a consistent pipetting technique.4. Evaluate the stability of the internal standard in the matrix under the experimental conditions. |
| Inaccurate Quantification of Bile Acids | 1. Incorrect choice of internal standard.2. Non-linearity of the calibration curve.3. Interference from isobaric compounds.[1] | 1. Use a stable isotope-labeled internal standard for each analyte if possible. If not, select a structural analog that has similar ionization efficiency and chromatographic behavior.[2]2. Widen the dynamic range of the calibration curve or use a different regression model.3. Optimize chromatographic separation to resolve isobaric bile acids.[1] |
| Low Recovery of Bile Acids | 1. Inefficient extraction from the sample matrix.2. Adsorption of bile acids to labware.3. Degradation of bile acids during sample processing. | 1. Optimize the extraction solvent and procedure. Solid-phase extraction (SPE) may offer better recovery than protein precipitation for complex matrices.[3][4]2. Use low-adsorption tubes and pipette tips.3. Minimize sample processing time and keep samples on ice or at a controlled low temperature. |
| Carryover in Blank Injections | 1. Contamination of the autosampler or injection port.2. "Sticky" compounds adsorbing to the column or tubing. | 1. Implement a rigorous wash protocol for the autosampler using a strong organic solvent.2. Use a gradient with a high percentage of organic solvent at the end of each run to elute strongly retained compounds. |
Frequently Asked Questions (FAQs)
1. What is the role of an internal standard in bile acid analysis?
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control sample. Its purpose is to correct for the variability that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume variations, and matrix effects.[5] By comparing the signal of the analyte to the signal of the IS, more accurate and precise quantification can be achieved.
2. How do I choose an appropriate internal standard for my bile acid analysis?
The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte.[2][6] This is because it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[2] If a stable isotope-labeled standard is not available, a structural analog that is not endogenously present in the samples can be used.[2] The analog should have similar chromatographic retention time and ionization efficiency to the analyte of interest.
3. What are "matrix effects" and how can internal standards help mitigate them?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. A co-eluting stable isotope-labeled internal standard will experience the same matrix effects as the analyte. Therefore, the ratio of the analyte signal to the internal standard signal will remain constant, allowing for accurate quantification despite the matrix effects.[2]
4. Can I use one internal standard for all bile acids in my panel?
While it is possible to use a single internal standard, it is not ideal, especially for a broad panel of bile acids with diverse structures and polarities.[5] Different bile acids will have different extraction efficiencies and ionization responses. Using a single IS may not accurately correct for the variability of all analytes in the panel. The most accurate approach is to use a specific stable isotope-labeled internal standard for each bile acid being quantified.[2]
5. What are some common sample preparation techniques for bile acid analysis?
Common sample preparation techniques include:
-
Protein Precipitation: This is a simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the sample (e.g., serum, plasma) to precipitate proteins.[3][4][8] The supernatant containing the bile acids is then analyzed.
-
Liquid-Liquid Extraction (LLE): This technique separates bile acids from the sample matrix based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain and elute bile acids, providing a cleaner extract than protein precipitation.[3][4]
Experimental Protocols
Protocol 1: Bile Acid Extraction from Serum/Plasma via Protein Precipitation
This protocol is a common method for preparing serum or plasma samples for LC-MS/MS analysis of bile acids.[1][8][9]
Materials:
-
Serum or plasma samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal standard working solution (containing a mix of deuterated bile acid standards in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Pipettes and low-adsorption tips
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator (optional)
Procedure:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 140 µL of chilled methanol to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[4]
Protocol 2: LC-MS/MS Analysis of Bile Acids
This is a general LC-MS/MS method that can be adapted for the analysis of various bile acids.[1][8][9]
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-95% B (linear gradient)
-
12-14 min: 95% B
-
14-14.1 min: 95-20% B (linear gradient)
-
14.1-16 min: 20% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Specific MRM transitions for each bile acid and internal standard need to be optimized.
-
Visualizations
Caption: Overview of bile acid synthesis, enterohepatic circulation, and signaling pathways.
Caption: Experimental workflow for bile acid analysis using internal standards.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. lib.tottori-u.ac.jp [lib.tottori-u.ac.jp]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Bile Acid Carryover in LC-MS/MS Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of bile acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent carryover in your experiments, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of LC-MS/MS analysis of bile acids?
A: Carryover refers to the appearance of analyte signals in a sample injection that originate from a preceding injection. In bile acid analysis, this can lead to artificially inflated concentrations or false-positive results, particularly for low-level samples that follow high-concentration samples. Bile acids, due to their amphipathic nature and tendency to interact with various surfaces, can be particularly prone to carryover.
Q2: What are the primary sources of bile acid carryover in an LC-MS/MS system?
A: Carryover of bile acids can originate from multiple components of the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, syringe, sample loop, and valve rotor seals are frequent culprits. Bile acids can adsorb to the surfaces of these components.
-
LC Column: The column, including the frits and the stationary phase itself, can retain bile acids, which then slowly elute in subsequent runs.
-
Tubing and Connections: Any dead volumes or rough surfaces in the tubing and fittings can trap and later release bile acids.
-
Ion Source: Over time, the ion source can become contaminated with non-volatile sample components, which may include bile acid residues.
Q3: How can I distinguish between carryover and system contamination?
A: A systematic approach involving blank injections can help differentiate between carryover and contamination.[1]
-
Carryover: Typically, the carryover peak will be largest in the first blank injection immediately following a high-concentration sample and will decrease in subsequent blank injections.
-
Contamination: If a consistent peak is observed in all blank injections, regardless of their position in the analytical run, it is more likely due to contamination of the mobile phase, solvents, or a heavily contaminated system component.[1]
Troubleshooting Guides
Issue 1: Persistent Carryover of Specific Bile Acids
Symptoms:
-
A specific bile acid or a group of structurally similar bile acids consistently appear in blank injections following high-concentration samples.
-
The carryover is more pronounced for more hydrophobic (e.g., unconjugated) bile acids.
Troubleshooting Steps:
-
Optimize Autosampler Wash Protocol: The autosampler is a primary source of carryover. A robust wash protocol is critical.
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles.
-
Use a Stronger Wash Solvent: A single solvent may not be sufficient. Employ a multi-solvent wash sequence. A common and effective approach is to use a sequence of solvents with varying polarity and pH to remove a wider range of contaminants.
-
Incorporate an Acidic or Basic Wash: An acidic wash (e.g., with 0.1% formic acid) or a basic wash (e.g., with 0.1% ammonium (B1175870) hydroxide) can help to ionize the bile acids and reduce their interaction with surfaces.
-
"Magic Mix": A commonly used strong wash solvent, often referred to as "Magic Mix," is a combination of acetonitrile (B52724), isopropanol (B130326), and acetone (B3395972) (e.g., 40:40:20 v/v/v).[1]
-
-
Evaluate Mobile Phase Composition:
-
Increase Organic Content during Gradient: Ensure the gradient elution method reaches a high enough organic percentage to elute all bile acids from the column.
-
Incorporate Additives: Mobile phase additives can influence the retention and elution of bile acids. The use of ammonium acetate (B1210297) or ammonium formate (B1220265) can be beneficial.[2] The pH of the mobile phase also plays a crucial role in the ionization state and retention of bile acids.[3]
-
-
Assess Column Performance:
-
Column Flushing: At the end of a sequence, flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, for an extended period.
-
Consider a Different Column Chemistry: If carryover persists with a standard C18 column, consider a column with a different stationary phase that may have less affinity for bile acids.
-
Issue 2: General High Background or Inconsistent Carryover
Symptoms:
-
Elevated baseline noise in blank injections.
-
Random appearance of bile acid peaks in blanks.
-
Carryover that does not consistently decrease with subsequent blank injections.
Troubleshooting Steps:
-
Systematic Component Check: Isolate the source of the carryover by systematically bypassing components.
-
Bypass the Column: Replace the column with a union and inject a blank after a high standard. If carryover is still present, the source is likely in the autosampler or injector.
-
Inspect and Clean the Injector: Disassemble and clean the injector components, including the rotor seal and sample loop, according to the manufacturer's instructions. Worn or scratched rotor seals are a common cause of carryover.[1]
-
-
Check for System Contamination:
-
Fresh Mobile Phase and Solvents: Prepare fresh mobile phase and wash solvents to rule out contamination from these sources.
-
Clean Solvent Lines and Bottles: Thoroughly clean all solvent reservoirs and solvent lines.
-
-
Ion Source Maintenance:
-
Inspect and Clean: Visually inspect the ion source for any buildup of residue. Clean the source components as per the manufacturer's guidelines.
-
Data Presentation: Wash Solvent Strategies
While direct quantitative comparisons of wash solvent effectiveness for a wide range of bile acids are not extensively published, the following table summarizes recommended wash solvent compositions based on their properties and common practices in LC-MS/MS analysis. The effectiveness of a wash solvent is highly dependent on the specific bile acids and the nature of the sample matrix.
| Wash Solvent Composition | Rationale and Best Use | Key Considerations |
| Aqueous Wash (e.g., Water with 0.1% Formic Acid) | Effective for removing polar bile acids and salts. The acidic pH helps to protonate bile acids, reducing their negative charge and interaction with surfaces. | May not be sufficient for removing hydrophobic, unconjugated bile acids. |
| Organic Wash (e.g., Acetonitrile, Methanol, Isopropanol) | Solubilizes and removes non-polar and hydrophobic bile acids that adhere to plastic and metal surfaces. | A single organic solvent may not be universally effective. A mixture is often better. |
| "Magic Mix" (Acetonitrile/Isopropanol/Acetone) | A strong, broad-spectrum wash solvent capable of removing a wide range of contaminants, including strongly adsorbed bile acids and lipids.[1] | Ensure compatibility with all system components. |
| Basic Wash (e.g., Water with 0.1% Ammonium Hydroxide) | Can be effective in removing acidic compounds like bile acids by keeping them in their ionized form, which can be more easily washed away. | Check for compatibility with your column and system. |
| Multi-Step Wash Sequence (e.g., Aqueous -> Organic -> Strong Organic) | A comprehensive approach that utilizes the strengths of different solvents to sequentially remove a broad range of contaminants. | This is often the most effective strategy for minimizing carryover of complex mixtures like bile acids. |
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
This protocol provides a step-by-step method to pinpoint the origin of carryover within your LC-MS/MS system.
-
Establish a Baseline:
-
Inject a high-concentration standard of the problematic bile acid(s).
-
Immediately follow with three to five blank injections (using the same solvent as your sample diluent).
-
Analyze the chromatograms to quantify the carryover in each blank.
-
-
Isolate the Autosampler and Injector:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Repeat step 1 (injection of high standard followed by blanks).
-
If carryover is still present, the source is in the autosampler or injector system (needle, loop, valve).
-
-
Isolate the Column:
-
If no significant carryover was observed in step 2, the column is the likely source.
-
Re-install the column and perform a thorough column flush with a strong solvent (e.g., 100% isopropanol or a high percentage of organic solvent from your mobile phase) for at least 30-60 minutes.
-
Repeat step 1 to see if the carryover has been reduced.
-
Protocol 2: Comprehensive Autosampler Cleaning
A thorough cleaning of the autosampler can significantly reduce carryover. This is a general guide; always refer to your specific instrument manual for detailed instructions.
-
Prepare Cleaning Solutions:
-
Solution A: 1% Formic Acid in Water
-
Solution B: HPLC-grade Water
-
Solution C: Isopropanol
-
Solution D: "Magic Mix" (40% Acetonitrile, 40% Isopropanol, 20% Acetone)
-
-
Flush the Syringe and Sample Loop:
-
Place vials containing each cleaning solution in the autosampler rack.
-
Create a cleaning method in your instrument software that performs multiple draw/eject cycles from each vial into the waste line.
-
A recommended sequence is: Solution B -> Solution A -> Solution B -> Solution C -> Solution D -> Solution C -> Solution B. Use a high volume for each wash cycle.
-
-
Clean the Injection Needle Exterior:
-
Ensure the needle wash port is filled with a strong wash solvent (e.g., "Magic Mix" or a high-percentage organic solvent).
-
Program the autosampler to perform several needle washes between injections.
-
-
Inspect and Replace Consumables:
-
Regularly inspect the rotor seal for scratches or wear and replace it if necessary.
-
Replace the syringe if it shows signs of wear.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying the source of bile acid carryover.
Caption: Relationship between preventative and remedial strategies for carryover.
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for Bile Acid Analysis: Featuring 3-Sulfo-glycodeoxycholic acid-d4 disodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of bile acids, with a special focus on the use of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) as an internal standard. The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Bile Acid Analysis
Bile acids are crucial signaling molecules and play a vital role in the digestion and absorption of lipids.[1] Accurate quantification of bile acids in biological matrices is essential for understanding their role in various physiological and pathological processes. LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to measure a wide range of bile acid species simultaneously.[2][3][4] However, challenges such as matrix effects, the presence of isomers, and the wide dynamic range of concentrations necessitate the use of robust analytical methods and appropriate internal standards.[1]
The Role and Comparison of Internal Standards
The use of a suitable internal standard (IS) is critical for accurate and precise quantification in LC-MS/MS analysis. The IS helps to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[5] Stable isotope-labeled (SIL) internal standards are considered the most effective as they co-elute with the analyte of interest and exhibit similar ionization characteristics.[5]
Deuterated vs. Sulfated Internal Standards
Deuterated internal standards , such as various deuterated bile acids (e.g., d4-GCA, d4-TCA), are widely used in bile acid analysis.[2] Their key advantage is their chemical similarity to the endogenous analytes, leading to similar extraction recovery and chromatographic behavior. However, potential drawbacks of deuterated standards include:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with protons in the solvent or on the analytical column, leading to a loss of the isotopic label and inaccurate quantification.[6]
-
Chromatographic Shift: The presence of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[7]
-
In-source Fragmentation: Deuterated compounds can sometimes exhibit different fragmentation patterns in the mass spectrometer's ion source.[7]
3-Sulfo-glycodeoxycholic acid-d4 disodium is a novel internal standard that combines both sulfation and deuterium labeling. While direct comparative studies are limited, its properties suggest potential advantages:
-
Improved Polarity: The sulfate (B86663) group significantly increases the polarity of the molecule. This can be advantageous in certain chromatographic separations and may reduce interactions with phospholipids (B1166683) in the matrix, potentially minimizing matrix effects.
-
Structural Similarity to a Specific Bile Acid Class: As a sulfated bile acid, it is an ideal internal standard for the quantification of other sulfated bile acids, which are an important class of bile acid metabolites.[4]
-
Stable Isotope Labeling: The d4-label provides the benefits of a SIL-IS for correcting analytical variability.
The choice of internal standard should be carefully considered based on the specific bile acids being analyzed and the biological matrix. For broad profiling of both conjugated and unconjugated bile acids, a mixture of deuterated standards is often employed.[8] For studies focusing on sulfated bile acid metabolism, 3-Sulfo-glycodeoxycholic acid-d4 disodium could offer superior performance.
Quantitative Performance of LC-MS/MS Methods for Bile Acid Analysis
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for bile acid analysis. These data are compiled from different studies and provide a benchmark for what can be achieved.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Bile Acid Class | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) | Reference |
| Conjugated & Unconjugated | 5 ng/mL | 5000 ng/mL | >0.99 | [2][9] |
| Conjugated & Unconjugated | 3.2 - 54.1 nM | Not Specified | >0.99 | [8] |
| Conjugated & Unconjugated | 0.02 - 3.5 ng/mL | Not Specified | Not Specified | [10] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Bile Acid Class | Accuracy (% Recovery) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |
| Conjugated & Unconjugated | 85 - 115% | <10% | <10% | [9] |
| Conjugated & Unconjugated | 82 - 117% | 1.5 - 10.6% | 3.0 - 14.0% | [8] |
| Conjugated & Unconjugated | 92 - 110% | Not Specified | Not Specified | [9] |
Experimental Protocols
A generalized experimental workflow for LC-MS/MS analysis of bile acids is outlined below. Specific parameters will vary depending on the instrumentation and the specific bile acids of interest.
Sample Preparation
-
Protein Precipitation: To 50 µL of serum or plasma, add 150 µL of ice-cold methanol (B129727) containing the internal standard(s) (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium and/or a mixture of deuterated bile acids).[8]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for bile acid separation (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: A mixture of methanol and acetonitrile (B52724) (e.g., 2:1, v/v) with 0.1% formic acid.[8]
-
Gradient: A gradient elution is employed to separate the various bile acid species. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the more hydrophobic bile acids, and then re-equilibrate the column.
-
Flow Rate: A typical flow rate is 0.3 mL/min.[8]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[8]
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is most commonly used for bile acid analysis as it provides excellent sensitivity.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion for each bile acid and a corresponding product ion. This highly selective technique minimizes interferences and enhances sensitivity.
-
Optimization: For each bile acid and internal standard, the MRM transitions (precursor and product ions) and collision energies need to be optimized to achieve the best signal intensity.
Visualizations
The following diagrams illustrate key aspects of bile acid analysis and signaling.
Caption: Experimental workflow for LC-MS/MS analysis of bile acids.
Caption: Simplified bile acid synthesis and enterohepatic circulation.
Conclusion
The validation of an LC-MS/MS method is paramount for obtaining reliable quantitative data for bile acids. The choice of internal standard is a critical component of method development. While deuterated internal standards are widely used and effective, 3-Sulfo-glycodeoxycholic acid-d4 disodium presents a promising alternative, particularly for studies focused on sulfated bile acids. By carefully considering the analytical requirements and the specific bile acids of interest, researchers can develop and validate robust LC-MS/MS methods to advance our understanding of bile acid metabolism and signaling in health and disease.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Guide to Selecting Internal Standards for Bile Acid Analysis: A Comparative Look at 3-Sulfo-glycodeoxycholic acid-d4 disodium
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bile acids is crucial for understanding liver function, metabolic disorders, and drug-induced hepatotoxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, offering high sensitivity and specificity. However, the complexity of biological matrices can introduce significant variability, making the choice of an appropriate internal standard paramount for reliable results. This guide provides a comparative overview of internal standards for bile acid analysis, with a special focus on the utility of sulfated, deuterated standards like 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419).
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs of the target analytes, are widely recognized as the most effective choice for achieving accurate and precise quantification. These standards have nearly identical physicochemical properties to their endogenous counterparts, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer.
Comparison of Internal Standard Strategies
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. Below is a comparison of common internal standard strategies for bile acid analysis.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Single Non-Isotopically Labeled Analog | Cost-effective; Readily available. | Different chromatographic behavior and ionization efficiency from the analyte; May not effectively compensate for matrix effects. | Preliminary or qualitative studies where high accuracy is not the primary goal. |
| Mixture of Non-Isotopically Labeled Analogs | Can provide better overall compensation than a single analog for a panel of bile acids. | Still subject to differential matrix effects and chromatographic separation from the target analytes. | Broad screening applications where a comprehensive set of SIL standards is not feasible. |
| Deuterated Non-sulfated Bile Acids (e.g., Glycodeoxycholic acid-d4) | Closely mimics the behavior of non-sulfated bile acids; Excellent compensation for matrix effects for their non-sulfated counterparts. | May not be the ideal surrogate for sulfated bile acids due to differences in polarity, extraction recovery, and chromatographic retention time. | Quantification of non-sulfated primary and secondary bile acids. |
| 3-Sulfo-glycodeoxycholic acid-d4 disodium | As a sulfated and deuterated analog, it is the ideal internal standard for the quantification of sulfated glycodeoxycholic acid and other sulfated bile acids. It accounts for variations in the analysis of this specific class of metabolites. | May be more expensive than non-sulfated analogs; Its utility is specific to the analysis of sulfated bile acids. | Targeted quantitative analysis of sulfated bile acids, providing the highest level of accuracy and precision. |
Experimental Protocol: Quantification of Sulfated Bile Acids in Human Plasma
This section outlines a representative experimental protocol for the quantification of sulfated bile acids in human plasma using LC-MS/MS with a sulfated, deuterated internal standard.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of an internal standard working solution containing 3-Sulfo-glycodeoxycholic acid-d4 disodium (concentration tailored to the expected analyte levels).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the various bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimized MRM transitions for each target sulfated bile acid and for 3-Sulfo-glycodeoxycholic acid-d4 disodium.
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity: Analyze a series of calibration standards to determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability is evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).
Visualizing Key Processes
To better understand the context of bile acid analysis, the following diagrams illustrate the bile acid biosynthesis pathway and a typical experimental workflow.
Caption: Simplified pathway of primary, secondary, and sulfated bile acid biosynthesis.
Caption: General workflow for bile acid quantification in plasma using LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in the LC-MS/MS analysis of bile acids. While various strategies exist, the use of stable isotope-labeled internal standards that are structurally identical to the analytes of interest provides the highest level of accuracy and precision. For the specific and challenging quantification of sulfated bile acids, a sulfated and deuterated internal standard such as 3-Sulfo-glycodeoxycholic acid-d4 disodium represents the optimal choice. Its use ensures reliable compensation for analytical variability, leading to high-quality data essential for research, clinical diagnostics, and drug development.
Navigating the Complex Landscape of Bile Acid Analysis: A Guide to Inter-Laboratory Cross-Validation
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is paramount. These complex molecules, crucial in digestion and metabolic signaling, present significant analytical challenges. This guide provides a comprehensive comparison of common bile acid quantification methods, offering supporting data and detailed protocols to aid in the selection and cross-validation of techniques across different laboratories.
The measurement of bile acids is a critical component in studies of liver disease, metabolic disorders, and gut microbiome interactions. However, the diversity of bile acid structures and their wide-ranging concentrations in biological matrices complicate their analysis. To ensure the reliability and comparability of data, particularly in multi-center studies, a thorough understanding and cross-validation of quantification methods are essential. This guide explores the two most prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, providing a framework for inter-laboratory comparison.
Method Comparison: LC-MS/MS vs. Enzymatic Assays
The choice of analytical method for bile acid quantification depends on the specific research question, the required level of detail, and practical considerations such as sample throughput and cost. While LC-MS/MS is considered the gold standard for its high sensitivity and specificity in measuring individual bile acid species, enzymatic assays offer a simpler, high-throughput alternative for total bile acid (TBA) determination in clinical settings.[1][2][3]
Key Performance Characteristics:
| Feature | LC-MS/MS | Enzymatic Assays |
| Specificity | High, can differentiate individual bile acid species and isomers.[4] | Low, measures total bile acids (TBA). |
| Sensitivity | High, with limits of quantification (LOQ) in the low nM range.[5] | Moderate, with detection limits around 0.22 µM. |
| Accuracy | Generally high, but can be affected by matrix effects.[4] | Can underestimate TBA levels, especially in samples with atypical bile acid profiles.[6][7] |
| Precision | Good, with intra- and inter-assay coefficients of variation (CVs) typically <15%.[2][5] | Good, with total imprecision often ≤3%.[7] |
| Throughput | Lower, more complex sample preparation and longer run times. | High, suitable for automated platforms.[7] |
| Cost | Higher initial instrument cost and operational expenses. | Lower cost per sample. |
| Information | Provides a detailed profile of individual bile acids.[8] | Provides a single value for total bile acids.[1] |
Quantitative Data from Inter-Laboratory Studies
Inter-laboratory ring trials are crucial for assessing the robustness and reproducibility of analytical methods. A study involving 12 laboratories using a standardized LC-MS/MS kit for bile acid analysis in human and mouse plasma demonstrated good performance.[9] Of the reported values, 94% were within the 70%-130% relative accuracy range, with a mean precision of 8.3% CV.[9] Furthermore, 99% of the reported values met the condition of having a coefficient of variation (CV) below 30%.[9]
Another study comparing three commercial enzymatic assays for TBA measurement on a fully automated clinical chemistry platform also showed excellent analytical performance, with total imprecision being equal to or lower than 3%.[7] However, a comparison with a reference LC-MS method revealed that the enzymatic assays significantly underestimated TBA values, with discrepancies attributed to the heterogeneous composition of the assay calibrators.[7]
Here is a summary of performance data from a validated LC-MS/MS method for the quantification of 15 bile acid species in serum:[2][5]
| Parameter | Performance |
| Linearity (r²) | >0.99 over a range of 5 ng/mL to 5000 ng/mL.[2][5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL.[2][5] |
| Accuracy | 85% - 115%.[2][5] |
| Intra- and Inter-assay Imprecision (CV) | <10%.[2][5] |
| Recovery | 92% - 110%.[2][5] |
Experimental Protocols
To facilitate cross-laboratory validation, detailed and standardized experimental protocols are essential.
Sample Preparation for LC-MS/MS Analysis
A common method for extracting bile acids from serum or plasma is protein precipitation.
Materials:
-
Serum/plasma sample
-
Internal standard solution (e.g., isotopically labeled bile acids)
-
Acetonitrile (B52724) (ice-cold)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., methanol:water)
Procedure:
-
To 100 µL of serum or plasma, add the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A typical LC-MS/MS setup for bile acid analysis involves a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used. For example, a Cortecs T3 2.7um (2.1 × 30 mm) column kept at 60 °C.[5]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases. For instance, Mobile Phase A could be water with 0.1% of 200 mM ammonium (B1175870) formate (B1220265) and 0.01% of formic acid, and Mobile Phase B could be a 1:1 mixture of acetonitrile and isopropanol (B130326) with the same additives.[5]
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for the quantification of specific bile acids.[1]
Enzymatic Assay for Total Bile Acids
Enzymatic assays for TBA are typically performed on automated clinical chemistry analyzers. The principle involves the oxidation of bile acids by 3α-hydroxysteroid dehydrogenase (3α-HSD), leading to the production of NADH, which can be measured spectrophotometrically.[1]
Procedure (General Overview):
-
Serum or plasma samples are mixed with a reagent containing 3α-HSD and NAD+.
-
The reaction is incubated at a specific temperature (e.g., 37°C).
-
The rate of NADH formation is measured by monitoring the change in absorbance at a specific wavelength (e.g., 340 nm).
-
The TBA concentration is calculated based on a calibration curve.
Visualizing Workflows and Pathways
To better understand the processes involved in cross-laboratory validation and the biological context of bile acid signaling, the following diagrams are provided.
Caption: A typical workflow for a cross-laboratory validation study of bile acid quantification methods.
Caption: A simplified overview of bile acid synthesis and major signaling pathways.
References
- 1. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids: Physiological Activity and Perspectives of Using in Clinical and Laboratory Diagnostics [mdpi.com]
- 4. Bile acid analysis [sciex.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. Inter-Laboratory Robustness of Next-Generation Bile Acid Study in Mice and Humans: International Ring Trial Involving 12 Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Measurement of Sulfated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfated Bile Acid Measurement
Sulfation is a crucial metabolic pathway for the detoxification and elimination of bile acids.[1][2][3] This process, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), increases the water solubility of bile acids, thereby reducing their intestinal absorption and promoting their excretion in urine and feces.[1][2][3] The measurement of sulfated bile acids is critical in understanding liver function, cholestatic diseases, and the disposition of bile acid-related drug candidates. A variety of analytical techniques are employed for their quantification, each with distinct advantages and limitations. This guide will focus on the most commonly utilized methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for sulfated bile acid measurement depends on the specific requirements of the study, such as the need for high sensitivity, the specific bile acid species of interest, sample throughput, and cost. Below is a summary of performance characteristics for commonly employed methods.
Table 1: Performance Characteristics of Sulfated Bile Acid Measurement Methods
| Parameter | LC-MS/MS | Enzymatic Assay | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High; can differentiate individual sulfated bile acids and isomers. | Moderate; typically measures total 3α-sulfated bile acids. | High; good separation of individual bile acids. |
| Sensitivity (LOQ) | High (e.g., 1 ng/mL).[4] | Moderate (e.g., 0.5 µmol/L).[5] | High, but requires derivatization. |
| Linearity Range | Wide (e.g., 1-1000 ng/mL). | Narrower (e.g., 0.5-250 µmol/L).[5] | Wide dynamic range.[6] |
| Precision (CV%) | Good (Intra-assay: <15%, Inter-assay: <15%). | Excellent (Intra-assay: 0.8-4.4%, Inter-assay: 1.2-7.9%).[5] | Good (RSD < 7%).[7] |
| Accuracy (Recovery %) | Good (Typically 85-115%). | Good (>91%).[5] | Good. |
| Sample Throughput | Moderate to High. | High. | Low to Moderate. |
| Sample Matrix | Serum, plasma, urine, bile, liver tissue.[4] | Serum, urine.[5][8] | Serum, bile, urine, feces.[9] |
| Instrumentation Cost | High. | Low. | High. |
| Expertise Required | High. | Low. | High. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the specific and sensitive quantification of individual sulfated bile acids.
1. Sample Preparation:
-
Protein Precipitation (for serum/plasma): Samples are typically treated with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing internal standards (deuterated analogs of the bile acids of interest) to precipitate proteins. After vortexing and centrifugation, the supernatant is collected.
-
Solid-Phase Extraction (SPE) (for urine/bile): SPE is often used for cleaner sample extracts from more complex matrices like urine and bile to remove interfering substances.
2. Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed to separate the different bile acid species.
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is typically used, operating in negative electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each sulfated bile acid.
Enzymatic Assay
Enzymatic assays offer a simpler, high-throughput method for the measurement of total 3α-sulfated bile acids.
1. Sample Preparation:
-
Serum or urine samples are used directly with minimal preparation, often just dilution.
2. Enzymatic Reaction:
-
The assay typically involves a two-step enzymatic reaction:
-
Desulfation: A specific bile acid sulfate (B86663) sulfohydrolase enzyme is used to hydrolyze the sulfate group from the 3α-position of the bile acids.
-
Dehydrogenation: A 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme then catalyzes the oxidation of the resulting 3α-hydroxy bile acids, with the concomitant reduction of NAD+ to NADH.
-
3. Detection:
-
The amount of NADH produced is proportional to the concentration of 3α-sulfated bile acids in the sample.
-
NADH is quantified spectrophotometrically by measuring the change in absorbance at 340 nm. Alternatively, a colorimetric reaction can be used where NADH reduces a tetrazolium salt (e.g., nitrotetrazolium blue) to a formazan (B1609692) dye in the presence of diaphorase, with the color change measured at a specific wavelength (e.g., 540 nm).[10]
Visualizations
Signaling Pathway of Sulfated Bile Acids
Sulfation significantly alters the biological activity of bile acids. While non-sulfated bile acids are potent ligands for nuclear receptors such as the Farnesoid X Receptor (FXR), sulfation at the 3α-position markedly reduces this activity. This leads to a decrease in the downstream signaling cascades that regulate bile acid synthesis and transport, effectively promoting their elimination.
Caption: Signaling pathway of bile acid sulfation and elimination.
Generalized Workflow for an Inter-laboratory Comparison
A robust inter-laboratory comparison study is essential for standardizing measurements. The following workflow outlines the key steps for such a study for sulfated bile acid analysis.
Caption: Generalized workflow for an inter-laboratory comparison study.
References
- 1. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. A New Enzymatic Assay Method of Sulfated Bile Acids in Urine [jstage.jst.go.jp]
- 9. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bile Acid Quantification: Accuracy and Precision with Isotope Dilution Mass Spectrometry
For researchers, clinical scientists, and professionals in drug development, the accurate and precise measurement of bile acids is paramount. These complex molecules, synthesized from cholesterol in the liver, are not merely digestive aids but also crucial signaling molecules that regulate metabolic pathways.[1][2][3][4] Their quantification in biological matrices like serum, plasma, and tissue is essential for understanding liver disease, metabolic disorders, and the interplay between the host and gut microbiota.[3][4]
This guide provides an objective comparison of analytical methods for bile acid quantification, with a focus on the gold-standard technique: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).
Comparison of Quantification Methods
The choice of analytical method dictates the quality and reliability of bile acid data. While several techniques exist, they differ significantly in specificity, accuracy, and precision. Isotope dilution mass spectrometry has emerged as the preferred method for its ability to correct for analytical variability, providing highly accurate and precise results.[5]
Below is a summary of the performance characteristics of common methods.
| Parameter | Isotope Dilution LC-MS/MS | Standard LC-MS/MS | Enzymatic Assays | Gas Chromatography-MS (GC-MS) |
| Principle | Mass-based quantification using stable isotope-labeled internal standards to correct for matrix effects and sample loss.[5] | Mass-based quantification, typically using a single internal standard for a class of compounds. | Measures total 3α-hydroxysteroid dehydrogenase activity, providing a single "total bile acids" value.[6][7] | Mass-based quantification of volatile bile acid derivatives.[8][9] |
| Specificity | Very High (Can differentiate and quantify individual isomers).[5] | High (Can differentiate isomers but is more prone to matrix interference).[5] | Low (Measures total bile acids; cannot distinguish between individual species).[6] | Very High (Excellent chromatographic resolution of isomers).[8] |
| Accuracy | Very High (Typically 85-115% recovery).[3][10] | Moderate to High (Can be compromised by matrix effects). | Low to Moderate (Significant variability and bias observed compared to reference methods).[6][7] | High (Requires complete derivatization for accuracy). |
| Precision (%RSD) | Very High (Typically <15%, often <10%).[3][10] | Moderate (Often 15-25%). | Low (Can show significant inter-assay variability). | High (Typically <15%). |
| LLOQ | Low nM to sub-nM range (e.g., 0.25–10 nM).[3] | Low nM range. | µM range. | pM to nM range. |
| Sample Prep | Simple (Protein precipitation or SPE).[11][12] | Simple (Protein precipitation or SPE). | Minimal. | Complex (Requires hydrolysis and chemical derivatization). |
| Throughput | High. | High. | Very High. | Low. |
Methodology Spotlight: Isotope Dilution Mass Spectrometry
The superior accuracy and precision of ID-LC-MS/MS stem from the use of stable, isotopically labeled versions of each analyte as internal standards (IS). These standards are chemically identical to the target bile acids but have a different mass. Added at the very beginning of sample preparation, the IS experiences the exact same processing, extraction loss, and ionization suppression or enhancement as the endogenous analyte. The final measurement is a ratio of the endogenous analyte to its specific IS, effectively canceling out most sources of experimental error.
Experimental Workflow for Bile Acid Quantification
The following diagram outlines a typical workflow for the analysis of bile acids in serum or plasma using ID-LC-MS/MS.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid analysis [sciex.com]
- 6. Analysis of serum bile acids by isotope dilution-mass spectrometry to assess the performance of routine total bile acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance Analysis of 3-Sulfo-glycodeoxycholic acid-d4 disodium and Alternative Internal Standards in Bioanalytical Assays
In the realm of targeted metabolomics, particularly in the quantification of bile acids, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results. This guide provides a comparative overview of the analytical performance of various deuterated bile acid internal standards, with a focus on linearity and recovery, to assist researchers in selecting the most appropriate standard for their liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While specific experimental data for 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) is not extensively published, this guide presents typical performance data for commonly used alternatives, offering a benchmark for validation.
Quantitative Performance of Deuterated Bile Acid Internal Standards
The following table summarizes the typical linearity and recovery data for several deuterated bile acid internal standards commonly employed in LC-MS/MS methods. These values are representative of well-validated bioanalytical methods and serve as a baseline for performance expectations.
| Internal Standard | Analyte Measured | Linearity (r²) | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| General Performance | Various Bile Acids | >0.99 | 5 - 5000 | 5 | 92 - 110[1][2] |
| Glycodeoxycholic acid-d4 | Glycodeoxycholic acid | ≥0.9939 | 1 - 1000 | 1 | 68.9 - 83.7 |
| Cholic acid-d4 | Cholic acid | >0.99 | 5 - 5000 | 5 | 92 - 110[1] |
| Chenodeoxycholic acid-d4 | Chenodeoxycholic acid | >0.99 | 5 - 5000 | 5 | 92 - 110[1] |
| Deoxycholic acid-d4 | Deoxycholic acid | >0.99 | 5 - 5000 | 5 | 92 - 110[1] |
| Glycocholic acid-d4 | Glycocholic acid | >0.99 | 5 - 5000 | 5 | 92 - 110[1] |
| Taurocholic acid-d4 | Taurocholic acid | >0.99 | 5 - 5000 | 5 | 92 - 110[1] |
Note: The performance of 3-Sulfo-glycodeoxycholic acid-d4 disodium is expected to be comparable to these standards in a validated assay. The selection of an internal standard should ideally involve a structural analog to the analyte of interest to best compensate for matrix effects and variations in sample processing.
Experimental Protocols
Detailed methodologies for linearity and recovery experiments are crucial for the validation of a bioanalytical method. Below are generalized yet comprehensive protocols for conducting these experiments for bile acid analysis using LC-MS/MS.
Linearity Experiment Protocol
Objective: To assess the linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the bile acid standard (e.g., glycodeoxycholic acid) in a suitable solvent such as methanol.
-
Prepare a separate stock solution of the internal standard (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium).
-
From the bile acid stock solution, prepare a series of working standard solutions of decreasing concentrations through serial dilution.
-
-
Preparation of Calibration Curve Samples:
-
Prepare a calibration curve consisting of at least six to eight non-zero concentration levels.
-
Spike a known volume of each working standard solution into a biological matrix (e.g., charcoal-stripped serum or plasma) that is free of the analyte.
-
Add a constant amount of the internal standard working solution to each calibration curve sample.
-
-
Sample Preparation:
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the samples.[1]
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well plate for analysis.
-
The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data points. The coefficient of determination (r²) should ideally be ≥0.99.
-
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure by comparing the analytical response of an analyte from an extracted sample to the response of the analyte in a non-extracted standard.
-
Preparation of Sample Sets:
-
Set 1 (Pre-extraction Spike): Spike a known amount of the bile acid standard into the biological matrix before the extraction process. Add the internal standard.
-
Set 2 (Post-extraction Spike): Spike the same amount of the bile acid standard into the biological matrix after the extraction process. Add the internal standard to the extracted matrix just before analysis.
-
Set 3 (Unspiked Matrix): Process the biological matrix without spiking the bile acid standard to determine the endogenous levels. Add the internal standard.
-
-
Sample Preparation:
-
Process all three sets of samples using the established extraction protocol (e.g., protein precipitation).[1]
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the peak area of the analyte in each sample.
-
The recovery is calculated using the following formula: Recovery (%) = [(Peak Area of Set 1 - Peak Area of Set 3) / Peak Area of Set 2] x 100
-
The acceptable recovery range is typically between 80% and 120%.
-
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a recovery study and the signaling pathway of glycodeoxycholic acid.
Caption: Workflow for a recovery experiment comparing pre- and post-extraction spiked samples.
References
Evaluating 3-Sulfo-glycodeoxycholic acid-d4 disodium for Targeted Bile Acid Panels: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bile acids is crucial for understanding liver diseases, metabolic disorders, and drug-induced hepatotoxicity. The use of a suitable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and reproducible results. This guide provides a comprehensive evaluation of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) as an internal standard for targeted bile acid panels, comparing its performance with other commonly used alternatives.
Introduction to Internal Standards in Bile Acid Analysis
Targeted analysis of bile acids by LC-MS/MS requires the use of internal standards to correct for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard should be structurally similar to the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the sample. Deuterated analogs of the target bile acids are widely considered the gold standard for internal standards as they co-elute with the endogenous compound and behave similarly during extraction and ionization, ensuring the highest accuracy and precision in quantification.[1]
3-Sulfo-glycodeoxycholic acid-d4 disodium: An Overview
3-Sulfo-glycodeoxycholic acid-d4 disodium is a deuterated, sulfated, and glycine-conjugated form of deoxycholic acid. Its structure makes it a suitable candidate as an internal standard for the quantification of sulfated bile acids, a class of metabolites that play a significant role in bile acid detoxification and elimination. The sulfation of bile acids increases their water solubility and facilitates their excretion in urine, and alterations in their levels have been associated with various liver diseases.
Performance Evaluation and Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, we can infer the performance of 3-Sulfo-glycodeoxycholic acid-d4 disodium based on established LC-MS/MS methodologies for bile acid analysis and data from similar deuterated internal standards. The primary alternatives for comparison include non-sulfated deuterated bile acids (e.g., Glycodeoxycholic acid-d4) and other commercially available deuterated bile acid mixtures.
Data Presentation: A Comparative Look at Internal Standard Performance
The following table summarizes the expected performance characteristics of 3-Sulfo-glycodeoxycholic acid-d4 disodium in comparison to its non-sulfated counterpart, based on typical LC-MS/MS validation parameters found in the literature for similar compounds. It is important to note that these are representative values and actual performance may vary depending on the specific experimental conditions and matrix.
| Performance Metric | 3-Sulfo-glycodeoxycholic acid-d4 disodium | Glycodeoxycholic acid-d4 (Non-sulfated) | Other Deuterated Bile Acid Standards |
| Analyte Coverage | Specifically for sulfated glyco-conjugated bile acids | Primarily for non-sulfated glyco-conjugated bile acids | Broad coverage depending on the mix composition |
| Recovery | Expected to be high and consistent for sulfated bile acids. One study reported "quite satisfactory" recovery for bile acid sulfates.[2] | High and consistent for non-sulfated bile acids. | Generally high and consistent for the targeted bile acids. |
| Matrix Effect | Effectively compensates for matrix effects for co-eluting sulfated bile acids. | Effectively compensates for matrix effects for co-eluting non-sulfated bile acids. | Effectively compensates for matrix effects for a range of bile acids. |
| **Linearity (R²) ** | Expected to be ≥0.99 over a relevant concentration range. | Typically ≥0.99. | Generally ≥0.99 for all components. |
| Limit of Quantification (LOQ) | A validated method for sulfated bile acids achieved an LOQ of 1 ng/mL.[3] | Comparable to sulfated counterparts, often in the low ng/mL range. | Varies by compound, but typically in the low ng/mL range. |
Experimental Protocols: A Validated LC-MS/MS Method for Bile Acid Analysis
The following is a representative experimental protocol for the targeted analysis of a bile acid panel, incorporating a deuterated internal standard like 3-Sulfo-glycodeoxycholic acid-d4 disodium. This protocol is based on common methodologies found in the scientific literature.[3][4][5]
Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard mixture (including 3-Sulfo-glycodeoxycholic acid-d4 disodium at an appropriate concentration).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each bile acid and internal standard are monitored. For 3-Sulfo-glycodeoxycholic acid-d4, the specific MRM transition would need to be optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationships between different internal standards, the following diagrams are provided.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting the Optimal LC Column for Sulfated Bile Acid Separation
In the intricate world of metabolomics and clinical diagnostics, the accurate separation and quantification of sulfated bile acids are paramount for understanding liver function, cholestatic diseases, and drug-induced liver injury. The inherent structural similarity and diverse polarity of these conjugated metabolites present a significant analytical challenge. This guide provides a comprehensive comparison of various liquid chromatography (LC) columns, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate column for their specific analytical needs. We delve into the performance of different stationary phases, supported by experimental data, to facilitate informed decisions in this critical area of research.
Performance Comparison of LC Columns
The separation of sulfated bile acids is predominantly achieved using reversed-phase liquid chromatography. The choice of stationary phase chemistry, particle size, and column dimensions plays a crucial role in achieving the desired resolution and sensitivity. Below is a comparative summary of commonly employed LC columns for this application.
Table 1: Comparison of Reversed-Phase LC Columns for Sulfated Bile Acid Analysis
| Column Chemistry | Manufacturer | Particle Size (µm) | Dimensions (mm) | Key Performance Characteristics | Ideal Applications |
| C18 (Octadecylsilane) | Multiple | 1.7 - 5 | 2.1 x 50 - 4.6 x 250 | Versatile and Robust: Provides good retention for a wide range of bile acids. Widely used and well-characterized.[1][2][3] | General purpose screening and quantification of sulfated and non-sulfated bile acids. |
| BEH C18 (Ethylene Bridged Hybrid) | Waters | 1.7 | 2.1 x 100 | High Efficiency & pH Stability: Offers sharp peaks and is stable over a wider pH range, which can be crucial for optimizing the separation of ionized sulfated bile acids.[2][4] | High-resolution separation of complex bile acid mixtures, including isomers. |
| HSS T3 (High Strength Silica T3) | Waters | 1.8 | 2.1 x 100 | Enhanced Retention of Polar Analytes: The T3 bonding provides balanced retention for both hydrophobic and polar analytes, making it suitable for the simultaneous analysis of sulfated and non-sulfated bile acids.[2][4][5] | Comprehensive profiling of the entire bile acid pool, including the more polar sulfated species. |
| Poroshell 120 EC-C18 (Superficially Porous) | Agilent | 2.7, 4 | 4.6 x 100, 4.6 x 250 | High Speed & Low Backpressure: Superficially porous particles allow for faster separations at lower backpressures compared to fully porous particles of similar efficiency.[6] | High-throughput analysis in clinical and research settings. |
| Raptor ARC-18 | Restek | 2.7 | 100 x 2.1 | Alternative Selectivity: A sterically protected C18 ligand that can offer different selectivity compared to traditional C18 columns, which can be beneficial for resolving co-eluting interferences.[7] | Method development for challenging separations where traditional C18 columns fail to resolve critical pairs. |
| Biphenyl | Multiple | 1.7 - 5 | 2.1 x 50 - 4.6 x 150 | Enhanced Aromatic Selectivity: Offers pi-pi interactions, which can improve the separation of bile acids with aromatic character or for resolving isomers.[8] | Orthogonal separation method to confirm peak purity or for separating structurally similar bile acids. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for sample preparation and LC-MS/MS analysis of sulfated bile acids from serum.
Sample Preparation: Protein Precipitation
This method is suitable for the rapid and efficient removal of proteins from serum samples.
-
To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suite of appropriate internal standards (e.g., deuterated sulfated bile acids).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be adapted for various columns and systems. Optimization of the gradient and mass spectrometer parameters is essential for achieving the best performance.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase column as detailed in Table 1 (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30-60% B
-
8-10 min: 60-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each sulfated bile acid and internal standard.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps.
Caption: A typical workflow for the analysis of sulfated bile acids from serum samples.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High pressure liquid chromatographic analysis of conjugated bile acids in human bile: simultaneous resolution of sulfated and unsulfated lithocholyl amidates and the common conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metaboprofile.com [metaboprofile.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
The Critical Choice: Selecting an Internal Standard for Clinical Bile Acid Biomarker Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of internal standard selection in the quantitative analysis of bile acids.
The accurate quantification of bile acids is paramount in clinical biomarker studies, as these molecules are key signaling entities and indicators of liver health, metabolic disorders, and gut microbiome activity. The reliability of such studies heavily relies on the analytical methodology, particularly the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of different internal standard strategies, supported by experimental data, to aid researchers in making informed decisions for their clinical investigations.
The Role of Internal Standards in LC-MS/MS Analysis of Bile Acids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in complex biological matrices like serum and plasma.[1][2] However, the accuracy of this technique can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.
-
Extraction Inefficiency: Incomplete or variable recovery of bile acids during sample preparation can introduce significant errors.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance can affect the signal intensity of the analyte.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for these sources of error.
Comparison of Internal Standard Strategies
The most common approaches for internal standard selection in bile acid analysis involve the use of stable isotope-labeled (SIL) analogs or structurally similar compounds.
Stable Isotope-Labeled (SIL) Internal Standards
SIL-IS are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). This near-perfect chemical and physical similarity ensures that they behave almost identically to the analyte during sample preparation and LC-MS/MS analysis, providing the most accurate correction for matrix effects and recovery losses.
Structurally Similar Internal Standards
When a specific SIL-IS is unavailable or cost-prohibitive, a structurally similar compound can be used. This approach relies on the assumption that the chosen IS will have chromatographic and mass spectrometric behavior close to that of the analyte. However, even minor structural differences can lead to variations in extraction efficiency and ionization response, potentially compromising accuracy.
Performance Data: A Comparative Overview
The following tables summarize validation data from various studies, highlighting the performance of different internal standard strategies in terms of accuracy, precision (expressed as coefficient of variation, %CV), and recovery.
Table 1: Performance of Stable Isotope-Labeled Internal Standards
| Bile Acid Analyte | Internal Standard | Matrix | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Cholic Acid (CA) | d4-CA | Serum | 85-115[1] | <10[1] | <10[1] | 92-110[1] |
| Chenodeoxycholic Acid (CDCA) | d4-CDCA | Serum | 85-115[1] | <10[1] | <10[1] | 92-110[1] |
| Deoxycholic Acid (DCA) | d4-DCA | Serum | 85-115[1] | <10[1] | <10[1] | 92-110[1] |
| Glycocholic Acid (GCA) | d4-GCA | Serum | 85-115[1] | <10[1] | <10[1] | 92-110[1] |
| Taurocholic Acid (TCA) | d4-TCA | Serum | 85-115[1] | <10[1] | <10[1] | 92-110[1] |
Table 2: Performance of Structurally Similar Internal Standards
Note: Direct comparative data for structurally similar IS for a wide range of bile acids is limited in the reviewed literature. The performance is highly dependent on the specific analyte-IS pair and the analytical method.
| Bile Acid Analyte | Internal Standard | Matrix | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Various Bile Acids | Cholic acid-2,2,4,4-d4 | Serum | Not explicitly stated for non-analogues | 1.53 - 10.63[3] | 3.01 - 13.98[3] | Good[3] |
| Various Bile Acids | Deoxycholic acid-2,2,4,4-d4 | Serum | Not explicitly stated for non-analogues | 1.53 - 10.63[3] | 3.01 - 13.98[3] | Good[3] |
Experimental Protocols
A generalized experimental protocol for the analysis of bile acids in human serum using LC-MS/MS is outlined below. It is crucial to note that specific parameters may need optimization based on the instrumentation and the specific bile acids being targeted.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer 50 µL of serum sample to a microcentrifuge tube.[3]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (a mixture of the chosen internal standards in a suitable solvent like methanol) to the serum sample.[3]
-
Protein Precipitation: Add 140 µL of cold methanol (B129727) to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient elution with a binary solvent system, typically consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with a similar modifier as mobile phase B.[1]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the detection of bile acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Visualizing Key Concepts
To better understand the context of bile acid analysis, the following diagrams illustrate the experimental workflow and the central role of bile acids in metabolic signaling.
Caption: A generalized workflow for bile acid analysis.
Caption: Overview of bile acid synthesis and signaling pathways.
Conclusion and Recommendations
The choice of internal standard is a critical determinant of data quality in clinical biomarker studies of bile acids.
-
Prioritize SIL-IS: Whenever feasible, the use of stable isotope-labeled internal standards for each target bile acid is strongly recommended to achieve the highest accuracy and precision.
-
Thorough Validation: If SIL-IS are not available, any structurally similar IS must be rigorously validated to ensure it adequately corrects for matrix effects and extraction variability for the specific bile acids of interest.
-
Method Consistency: For longitudinal studies or when comparing data across different cohorts, maintaining a consistent and well-validated internal standard strategy is crucial for generating reliable and comparable results.
By carefully considering the impact of internal standard choice and implementing robust analytical methodologies, researchers can enhance the reliability of their clinical findings and contribute to a deeper understanding of the role of bile acids in health and disease.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Sulfo-glycodeoxycholic acid-d4disodium proper disposal procedures
Essential guidance for the safe handling and disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) salt in a laboratory setting.
This document provides detailed procedures for the proper disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is compiled based on safety data sheets of structurally similar compounds and general best practices for chemical waste management.
Safety and Handling Precautions
Before handling 3-Sulfo-glycodeoxycholic acid-d4 disodium salt, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The material should be handled in a well-ventilated area to avoid inhalation of any dust or aerosols. Although sulfation is a detoxification pathway that increases the water solubility of bile acids, the compound may still be harmful if inhaled, ingested, or comes into contact with skin.[1][2][3]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: In case of skin contact, wash thoroughly with soap and water.[3]
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[3]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical advice.[3]
Quantitative Data Summary
| Property | Glycocholic Acid-d4 | Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) | 3-Sulfo-glycodeoxycholic acid-d4 disodium salt |
| Physical Form | Solid | Crystalline Solid | Powder[4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[5] | Not specified | Likely similar to related compounds |
| Storage Temperature | Store in accordance with product insert.[5] | -20°C[6] | -20°C[4] |
| Solubility | Not specified | Soluble in water | Expected to be water-soluble |
Disposal Protocol
The primary principle for the disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt is to prevent its release into the environment.[3][5] Due to the aquatic toxicity of similar compounds, it must not be disposed of down the drain.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Ensure the waste material is in a securely sealed, properly labeled container. The label should clearly identify the contents as "3-Sulfo-glycodeoxycholic acid-d4 disodium salt" and include appropriate hazard warnings.
-
-
Waste Segregation:
-
Segregate the waste from other laboratory waste streams. It should be treated as chemical waste.
-
-
Consult a Professional:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.
-
-
Regulatory Compliance:
-
Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[5]
-
Experimental Workflow for Disposal
Caption: Experimental workflow for the proper disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium salt.
This structured approach ensures that the disposal process is conducted safely and in an environmentally responsible manner. Always consult your institution's environmental health and safety office for specific guidance and to ensure compliance with all legal requirements.
References
- 1. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acid detergency: permeability, inflammation, and effects of sulfation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotope.com [isotope.com]
- 4. Glycodeoxycholic-2,2,4,4-d4 acid 3-sulfate disodium salt ≥98 atom % D, ≥98% (CP) [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (unlabeled) [isotope.com]
Essential Safety and Logistics for Handling 3-Sulfo-glycodeoxycholic acid-d4 disodium
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of this deuterated compound.
I. Hazard Identification and Safety Precautions
3-Sulfo-glycodeoxycholic acid-d4 disodium, as a powdered chemical and a derivative of a bile acid, requires careful handling to minimize exposure and associated risks. The unlabeled analogue is reported to have the following potential hazards:
-
Inhalation: May be harmful if inhaled and may cause respiratory irritation.[2]
-
Skin Contact: May be harmful if it comes into contact with skin and may cause moderate irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
While some deuterated compounds are considered non-hazardous, it is prudent to handle this compound as potentially hazardous.[3]
Recommended Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling 3-Sulfo-glycodeoxycholic acid-d4 disodium.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][5][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must be worn at all times in the laboratory when handling the compound.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.[4] Avoid wearing gloves outside the laboratory. |
| Body Protection | Fully buttoned laboratory coat | Should have long sleeves to protect the arms.[5] |
| Foot Protection | Closed-toe shoes | Should be worn at all times in the laboratory.[5] |
II. Operational Plan: From Receipt to Use
A systematic approach to handling 3-Sulfo-glycodeoxycholic acid-d4 disodium is essential to maintain its chemical and isotopic purity and to ensure the safety of laboratory personnel.
1. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container at -20°C in a freezer.[7]
-
Inert Atmosphere: To prevent degradation and isotopic exchange, store under an inert atmosphere such as argon or dry nitrogen.[8][9]
-
Light Protection: Protect from light by storing in the original manufacturer's packaging or an amber vial.[8]
2. Preparation of Solutions:
-
Weighing: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can compromise the compound's stability.[8]
-
Solvent Selection: Use anhydrous, aprotic solvents for reconstitution whenever possible to prevent hydrogen-deuterium exchange.[8] Methanol is a common solvent for creating stock solutions.[8]
-
Solution Storage: Store stock solutions at -20°C in tightly sealed vials, protected from light.
3. Experimental Use:
-
Handling: All handling of the compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Cross-Contamination: Take precautions to avoid cross-contamination with non-deuterated analogues.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
Below is a workflow diagram for the handling of 3-Sulfo-glycodeoxycholic acid-d4 disodium.
Caption: A flowchart outlining the key steps for the safe handling of 3-Sulfo-glycodeoxycholic acid-d4 disodium from receipt to disposal.
III. Disposal Plan
Proper disposal of 3-Sulfo-glycodeoxycholic acid-d4 disodium and its associated waste is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Waste Streams: All materials contaminated with 3-Sulfo-glycodeoxycholic acid-d4 disodium, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), should be considered hazardous chemical waste.[10]
-
Containers: Collect all waste in designated, leak-proof, and clearly labeled hazardous waste containers.[11] The label should include "Hazardous Waste" and the chemical name.[11]
-
Compatibility: Ensure that the waste container is compatible with the chemical waste. Do not mix incompatible waste streams.[11]
2. Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed instructions.
-
Do Not Drain Dispose: Do not dispose of 3-Sulfo-glycodeoxycholic acid-d4 disodium or its solutions down the drain.[2][3]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash after defacing the label.[10]
Below is a logical diagram illustrating the decision-making process for the disposal of materials contaminated with 3-Sulfo-glycodeoxycholic acid-d4 disodium.
Caption: A decision tree for the proper segregation and disposal of waste contaminated with 3-Sulfo-glycodeoxycholic acid-d4 disodium.
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. hazmatschool.com [hazmatschool.com]
- 7. 426658-5mg | 3-Sulfo-glycodeoxycholic Acid Disodium Salt [66874-10 [clinisciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
